1-Caffeoylquinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUHAXUUFROTF-AVXJPILUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308334 | |
| Record name | trans-1-O-Caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928005-87-2 | |
| Record name | 1-Caffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-O-Caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of 1-Caffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the family of chlorogenic acids, which are esters of caffeic acid and quinic acid.[1] It is a significant natural product found in various plants, including Lonicera japonica (honeysuckle), and has garnered considerable interest in the scientific community for its potential therapeutic properties.[2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical methodologies for this compound, along with insights into its biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Stereochemistry
This compound is formally the ester formed from the condensation of the carboxyl group of trans-caffeic acid with the hydroxyl group at position 1 of (-)-quinic acid.[1] The systematic IUPAC name for this compound is (1S,3R,4S,5R)-1-{[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3,4,5-trihydroxycyclohexane-1-carboxylic acid.[3]
The molecule consists of two main moieties: the caffeoyl group derived from caffeic acid and the quinic acid core. The stereochemistry of the quinic acid moiety is crucial, with specific configurations at carbons 1, 3, 4, and 5. The caffeoyl group is attached at the C-1 position, which is a tertiary alcohol and also bears the carboxylic acid group.
Isomeric Forms
Caffeoylquinic acids exist as several positional isomers, depending on the attachment point of the caffeoyl group to the quinic acid ring. The most common isomers are 3-caffeoylquinic acid (neochlorogenic acid), 4-caffeoylquinic acid (cryptochlorogenic acid), and 5-caffeoylquinic acid (chlorogenic acid).[4] Dicaffeoylquinic and tricaffeoylquinic acid derivatives have also been identified.[4] The numbering of the quinic acid ring is critical for distinguishing between these isomers.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₉ | [1] |
| Molecular Weight | 354.31 g/mol | [1] |
| Appearance | Earthy yellow crystalline powder | [2] |
| Solubility | Soluble in methanol, ethanol, DMSO | [2] |
Spectroscopic Data
UV-Visible Spectroscopy
| λmax (nm) | Solvent |
| 327, 298 (shoulder), 245 | Not specified |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (phenolic and carboxylic acid) |
| ~1700 | C=O stretching (ester and carboxylic acid) |
| ~1645 | C=C stretching (alkene) |
| ~1600, ~1520, ~1450 | Aromatic C=C stretching |
| ~1270 | C-O stretching (ester, carboxylic acid, alcohol) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are essential for the structural elucidation and confirmation of this compound. The chemical shifts are influenced by the solvent used. The following table summarizes representative NMR data based on published information for caffeoylquinic acid isomers.
| ¹H NMR (in D₂O) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Caffeoyl Moiety | ||||
| H-7' | ~7.60 | d | ~15.9 | Caffeoyl vinyl |
| H-2' | ~7.05 | d | ~2.0 | Caffeoyl aromatic |
| H-6' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl aromatic |
| H-5' | ~6.78 | d | ~8.2 | Caffeoyl aromatic |
| H-8' | ~6.30 | d | ~15.9 | Caffeoyl vinyl |
| Quinic Acid Moiety | ||||
| H-3 | ~4.17 | m | ||
| H-5 | ~3.95 | m | ||
| H-4 | ~3.65 | m | ||
| H-2ax, H-6ax | ~2.20 | m | ||
| H-2eq, H-6eq | ~2.05 | m |
| ¹³C NMR (in D₂O) | δ (ppm) | Assignment |
| Caffeoyl Moiety | ||
| C-9' (C=O) | ~168.0 | Ester carbonyl |
| C-4' | ~148.0 | Aromatic C-O |
| C-3' | ~145.0 | Aromatic C-O |
| C-7' | ~145.0 | Caffeoyl vinyl |
| C-1' | ~127.0 | Aromatic C |
| C-6' | ~122.0 | Aromatic CH |
| C-2' | ~116.0 | Aromatic CH |
| C-5' | ~115.0 | Aromatic CH |
| C-8' | ~114.0 | Caffeoyl vinyl |
| Quinic Acid Moiety | ||
| C-7 (COOH) | ~178.0 | Carboxyl |
| C-1 | ~83.0 | C-O |
| C-4 | ~73.0 | CH-O |
| C-5 | ~71.0 | CH-O |
| C-3 | ~69.0 | CH-O |
| C-2, C-6 | ~37.0 | CH₂ |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the analysis of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 353. The fragmentation pattern typically involves the loss of the caffeoyl residue.
| Fragment Ion (m/z) | Proposed Structure |
| 191 | [Quinic acid - H]⁻ |
| 179 | [Caffeic acid - H]⁻ |
| 173 | [Quinic acid - H - H₂O]⁻ |
| 161 | [Caffeoyl - H - H₂O]⁻ |
| 135 | [Caffeic acid - H - CO₂]⁻ |
Experimental Protocols
Isolation and Purification of this compound
A general procedure for the isolation of caffeoylquinic acids from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% methanol or 70% ethanol).
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate, followed by n-butanol. Caffeoylquinic acids are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography.
-
Initial Separation: Open column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20) is often used for initial fractionation.
-
Fine Purification: Final purification is achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
-
Analytical High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the identification and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is usually performed at 325-330 nm, which is the absorption maximum for the caffeoyl moiety.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit several biological activities, with its role as an inhibitor of the NF-κB signaling pathway and its interaction with the PD-1/PD-L1 immune checkpoint pathway being of particular interest in drug development.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is implicated in various inflammatory diseases and cancers. Caffeic acid and its derivatives, including this compound, have been shown to inhibit the activation of NF-κB.[5][6] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Interaction with the PD-1/PD-L1 Pathway
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key players in immune regulation.[7] The interaction of PD-L1 on tumor cells with PD-1 on T-cells leads to T-cell exhaustion and allows cancer cells to evade the immune system.[7] Small molecules that can inhibit the PD-1/PD-L1 interaction are of great interest as potential cancer immunotherapies.[8] this compound has been identified as an inhibitor of the PD-1/PD-L1 interaction through screening studies using techniques like surface plasmon resonance.[8]
Conclusion
This compound is a structurally defined natural product with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and analytical characterization. The summarized quantitative data and experimental protocols offer a practical resource for researchers. Furthermore, the elucidation of its involvement in key signaling pathways, such as NF-κB and PD-1/PD-L1, highlights its promise as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological profile and therapeutic applications of this intriguing molecule.
References
- 1. Npc233393 | C16H18O9 | CID 10155076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1241-87-8 [m.chemicalbook.com]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 7. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 inhibitor screening of caffeoylquinic acid compounds using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources of 1-Caffeoylquinic acid
An In-depth Technical Guide to the Natural Sources of 1-Caffeoylquinic Acid
Introduction
This compound (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1] These compounds are specialized plant metabolites involved in defense mechanisms against biotic and abiotic stress.[1] In recent years, CQAs have garnered significant attention from the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of 1-CQA and other CQAs, methods for their quantification, and their mechanism of action through relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of Caffeoylquinic Acids
Caffeoylquinic acids are widely distributed throughout the plant kingdom. They are found in various parts of the plant, including the roots, rhizomes, flowers, leaves, fruits, and stems.[1] While 1-CQA has been specifically identified in several species, it is often present alongside other isomers such as 3-CQA (neochlorogenic acid), 4-CQA (cryptochlorogenic acid), and 5-CQA (chlorogenic acid).
Notable plant sources of this compound include:
-
Eleutherococcus sessiliflorus (roots)[1]
-
Solidago canadensis L. (flowers, aerial parts)[1]
-
Ligusticum chuanxiong (roots, rhizomes)[1]
-
Prunus domestica (fruits)[1]
-
Platycodon grandiflorum [1]
-
Lonicera japonica (Japanese honeysuckle)[4]
In addition to these, CQAs are ubiquitous in a variety of common fruits and vegetables, such as apples, pears, plums, berries, and artichokes.[1][5] Coffee beans are a particularly rich source of CQAs, with concentrations of mono-CQAs accounting for up to 10% of the mass of green coffee beans.[1][6]
Quantitative Analysis of Caffeoylquinic Acids in Natural Sources
The concentration of caffeoylquinic acids can vary significantly depending on the plant species, the part of the plant, growing conditions, and post-harvest processing.[7] High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the most common analytical technique for the quantification of these compounds.[8][9]
The following table summarizes the quantitative data for various caffeoylquinic acids in selected natural sources.
| Plant Source | Plant Part | Caffeoylquinic Acid Isomer(s) | Concentration | Reference |
| Vallaris glabra | Leaves | 3-CQA and 4-CQA | 370 ± 15 mg/100 g | [10] |
| Vallaris glabra | Leaves | 5-CQA | 353 ± 25 mg/100 g | [10] |
| Nerium oleander | Leaves | 5-CQA | 537 ± 103 mg/100 g | [10] |
| Lonicera japonica (commercial source) | Flowers | 3-CQA and 4-CQA | 23 ± 2.2 mg/100 g | [10] |
| Lonicera japonica (commercial source) | Flowers | 5-CQA | 173 ± 13 mg/100 g | [10] |
| Artichoke (Cynara scolymus L.) | Heads | 1,5-di-O-caffeoylquinic acid | 3890 mg/kg | [9] |
| Artichoke (Cynara scolymus L.) | Pomace | 1,5-di-O-caffeoylquinic acid | 3269 mg/kg | [9] |
| Green Coffee Beans | Beans | Total Chlorogenic Acids | 34.43 ± 1.50 to 41.64 ± 3.28 mg/g | [11] |
| Roasted Coffee Beans | Beans | Total Chlorogenic Acids | 2.05 ± 0.07 to 7.07 ± 0.16 mg/g | [11] |
| Korean Mountainous Vegetables (Compositae family) | - | Total Caffeoylquinic Acids in extracts | 20.25 to 38.35% (w/w) | [12] |
| Ainsliaea acerifolia | Leaves | Chlorogenic acid (5-CQA) | - | [8] |
| Ainsliaea acerifolia | Leaves | Isochlorogenic acid A (3,5-diCQA) | - | [8] |
| Ainsliaea acerifolia | Leaves | 1,5-dicaffeoylquinic acid | - | [8] |
| Solanum melongena (eggplant) and relatives | Fruit | 5-O-caffeoylquinic acid | Predominant mono-CQA | [13] |
| Scolymus hispanicus | Midribs | 5-CQA and 3,5-diCQA | Up to 6.74 mg/g | [14] |
Experimental Protocols
Extraction of Caffeoylquinic Acids from Plant Material
The following is a generalized protocol for the extraction of CQAs from plant tissues, based on methodologies cited in the literature.[10][15]
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (70% aqueous solution)
-
Orbital shaker
-
Filtration apparatus (e.g., suction filtration)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of fresh or freeze-dried plant material (e.g., 1 gram).
-
If using fresh material, powder it in a mortar and pestle with liquid nitrogen.
-
Suspend the ground plant material in a suitable volume of 70% methanol (e.g., 50 mL).
-
Agitate the suspension on an orbital shaker for a specified time (e.g., 1 hour).
-
Filter the extract to separate the solid plant material from the liquid extract.
-
To ensure complete extraction, the solid residue can be re-extracted two more times with fresh solvent.
-
Combine the filtrates and remove the solvent using a rotary evaporator to obtain the dried extract.
-
Store the dried extract at -20°C for further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of CQAs.[8][10]
Instrumentation:
-
HPLC system with a pump, autosampler, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid or acetic acid (for mobile phase acidification)
-
Ultrapure water
-
CQA standards (e.g., 1-CQA, 3-CQA, 4-CQA, 5-CQA)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a high concentration of mobile phase A to a high concentration of mobile phase B to separate the compounds of interest.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 325 nm (for DAD)
Quantification:
-
Prepare a series of standard solutions of known concentrations for the CQA isomers of interest.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Dissolve the plant extract in the mobile phase and inject it into the HPLC system.
-
Identify the peaks corresponding to the CQA isomers based on their retention times compared to the standards.
-
Quantify the amount of each CQA in the extract by using the calibration curve.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1241-87-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. caffeoylquinic acid content: Topics by Science.gov [science.gov]
- 8. Quantitative Analysis of Caffeoylquinic Acid Derivatives in Methanolic Extract of Ainsliaea Acerifolia Leaves Using HPLC-DAD - koreascholar [db.koreascholar.com]
- 9. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Qualitative and quantitative determination of the caffeoylquinic acids on the Korean mountainous vegetables used for chwinamul and their peroxynitrite-scavenging effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two new antioxidant malonated caffeoylquinic acid isomers in fruits of wild eggplant relatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction [mdpi.com]
- 15. phcogres.com [phcogres.com]
1-Caffeoylquinic Acid: A Deep Dive into its NF-κB Inhibitory Mechanism
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[Shanghai, China] – 1-Caffeoylquinic acid (1-CQA), also known as neochlorogenic acid, is a phenolic compound demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth exploration of its core mechanism of action as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of 1-CQA's therapeutic potential.
Executive Summary
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases. This compound has emerged as a promising natural compound that effectively curtails inflammatory processes by directly targeting and inhibiting the NF-κB signaling cascade. This guide will dissect the molecular interactions, summarize the quantitative data from key experimental findings, provide detailed experimental protocols, and visualize the intricate signaling pathways involved in the NF-κB inhibitory action of 1-CQA.
The Canonical NF-κB Signaling Pathway and 1-CQA's Points of Intervention
The canonical NF-κB pathway is the most common route for NF-κB activation. In its inactive state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex, comprising IKKα, IKKβ, and the regulatory subunit NEMO, becomes activated. The activated IKK complex, primarily through IKKβ, phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating the transcription of pro-inflammatory mediators.
This compound exerts its inhibitory effects at multiple key junctures within this pathway. Evidence suggests that 1-CQA can attenuate the phosphorylation of both the IKK complex and IκBα[1]. By inhibiting these crucial phosphorylation events, 1-CQA prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and blocking its nuclear translocation and transcriptional activity.
Figure 1: Mechanism of 1-CQA in the Canonical NF-κB Pathway.
Quantitative Assessment of 1-CQA's Inhibitory Activity
The efficacy of 1-CQA in suppressing the NF-κB pathway has been quantified through various in vitro assays. These studies consistently demonstrate a dose-dependent inhibitory effect on the production of NF-κB-mediated pro-inflammatory molecules.
| Experiment | Cell Line | Stimulus | 1-CQA Concentration (µM) | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent reduction in NO production. | [2] |
| Prostaglandin E2 (PGE2) Production | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent reduction in PGE2 production. | [2] |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent reduction in cytokine secretion. | [2] |
| iNOS and COX-2 mRNA Expression | RAW264.7 Macrophages | LPS | 25, 50, 100 | Dose-dependent downregulation of mRNA levels. | [2] |
| p-IκBα Protein Expression | A549 Cells | LPS | 25, 50, 100 | Dose-dependent inhibition of IκBα phosphorylation. | [3] |
| Nuclear p65 Protein Expression | A549 Cells | LPS | 25, 50, 100 | Dose-dependent reduction of p65 in the nucleus. | [3] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of 1-CQA's effects, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW264.7 or human lung adenocarcinoma cell line A549.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of 1-CQA (e.g., 25, 50, 100 µM) for 2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration depending on the assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the detection of phosphorylated and total protein levels of key components of the NF-κB pathway.
Figure 2: Western Blot Experimental Workflow.
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
Primary antibodies (e.g., rabbit anti-p-IKKα/β, rabbit anti-p-IκBα, rabbit anti-p-p65, rabbit anti-IκBα, mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Reagents:
-
4% Paraformaldehyde (PFA) in PBS.
-
0.2% Triton X-100 in PBS.
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS).
-
Primary antibody (e.g., rabbit anti-p65).
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate and treat as described in section 3.1.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.2% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on microscope slides and visualize using a fluorescence microscope.
-
Figure 3: Immunofluorescence Experimental Workflow.
Conclusion and Future Directions
This compound demonstrates robust anti-inflammatory effects primarily through the potent inhibition of the canonical NF-κB signaling pathway. Its ability to interfere with IKK and IκBα phosphorylation, thereby preventing p65 nuclear translocation, underscores its potential as a therapeutic agent for a variety of inflammatory disorders. The data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of 1-CQA. Future research should focus on elucidating the precise binding interactions of 1-CQA with components of the IKK complex, as well as its pharmacokinetic and pharmacodynamic properties in in vivo models of inflammation. The detailed protocols provided herein are intended to standardize experimental approaches and accelerate the translation of this promising natural compound into novel anti-inflammatory therapies.
References
- 1. Neochlorogenic acid inhibits against LPS-activated inflammatory responses through up-regulation of Nrf2/HO-1 and involving AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Properties of 1-Caffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant properties of 1-Caffeoylquinic acid (1-CQA). While direct quantitative data for 1-CQA across a comprehensive range of antioxidant assays is limited in publicly available literature, this document synthesizes the existing knowledge on caffeoylquinic acids as a class, with a focus on the methodologies used to assess their antioxidant potential and the key signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic applications of 1-CQA.
Quantitative Antioxidant Capacity of Caffeoylquinic Acids
The antioxidant capacity of a compound can be quantified using various in vitro assays, each with a different underlying mechanism. These assays typically measure the ability of the antioxidant to scavenge free radicals or to reduce an oxidant. Due to the limited availability of specific quantitative data for this compound, the following tables present data for the closely related and more extensively studied 5-Caffeoylquinic acid (Chlorogenic Acid) and Caffeic Acid to provide a comparative context.
Disclaimer: The data presented in the following tables are for related compounds and should not be directly attributed to this compound. Further experimental validation is required to determine the specific antioxidant capacity of 1-CQA.
Table 1: DPPH Radical Scavenging Activity (IC50)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Caffeoylquinic Acid (Chlorogenic Acid) | Data not readily available | Trolox | ~56 |
| Caffeic Acid | ~50[1] | Ascorbic Acid | Varies by study |
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The Trolox Equivalent Antioxidant Capacity (TEAC) value expresses the antioxidant capacity of a compound relative to that of Trolox, a water-soluble vitamin E analog.
| Compound | TEAC Value |
| This compound | Data not readily available |
| 5-Caffeoylquinic Acid (Chlorogenic Acid) | Data varies depending on the study |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the antioxidant.
| Compound | FRAP Value (µmol Fe²⁺/g or µmol Fe²⁺/µmol) |
| This compound | Data not readily available |
| Caffeoylquinic Acid Derivatives | Have been shown to possess significant FRAP activity[2] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as Trolox Equivalents (TE).
| Compound | ORAC Value (µmol TE/g or µmol TE/µmol) |
| This compound | Data not readily available |
| 5-Caffeoylquinic Acid (Chlorogenic Acid) | Has been shown to have significant ORAC activity[3] |
Table 5: Cellular Antioxidant Activity (CAA)
The CAA assay measures the antioxidant activity of a compound within a cellular environment, taking into account its uptake and metabolism by cells. The EC50 value is the concentration of the compound that provides 50% of the maximum antioxidant effect.
| Compound | EC50 (µg/mL or µM) |
| This compound | Data not readily available |
| Caffeoylquinic Acid-rich extracts | Have demonstrated cellular antioxidant activity |
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of the test compound (this compound) in methanol.
-
Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Add an equal volume (e.g., 100 µL) of the test compound dilutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
DPPH Assay Workflow
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. Antioxidants reduce the ABTS radical cation, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with ethanol or a buffer to an absorbance of approximately 0.7 at 734 nm.
-
Prepare a series of dilutions of the test compound (this compound) and a standard (Trolox).
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS radical.
-
Create a standard curve using the Trolox dilutions.
-
Express the antioxidant capacity of the test compound as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) by antioxidants at a low pH. The ferrous form has an intense blue color, and the change in absorbance is measured.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the ferrous sulfate dilutions.
-
Express the FRAP value of the test compound in terms of Fe²⁺ equivalents.
-
FRAP Assay Workflow
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by peroxyl radicals generated by a radical initiator (e.g., AAPH). The antioxidant's ability to protect the probe is measured by monitoring the decay of fluorescence over time.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (fluorescein).
-
Prepare a solution of the radical initiator (AAPH).
-
Prepare a series of dilutions of the test compound and a standard (Trolox).
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescent probe, the test compound or standard, and a buffer.
-
Initiate the reaction by adding the AAPH solution.
-
Measure the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm until the fluorescence has decayed.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC).
-
Create a standard curve by plotting the net AUC against the Trolox concentration.
-
Express the ORAC value of the test compound as Trolox Equivalents.
-
ORAC Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the antioxidant activity of a compound within a cellular system. A fluorescent probe (DCFH-DA) is taken up by cells and is oxidized by radicals to its fluorescent form (DCF). The ability of an antioxidant to prevent this oxidation is measured.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.
-
-
Assay Procedure:
-
Treat the cells with the test compound and the DCFH-DA probe for a specific period.
-
Wash the cells to remove any compound that has not been taken up.
-
Induce oxidative stress by adding a radical initiator (e.g., AAPH).
-
Measure the fluorescence kinetically.
-
-
Data Analysis:
-
Calculate the area under the curve of fluorescence versus time.
-
Determine the EC50 value, which is the concentration of the compound that inhibits 50% of the radical-induced oxidation.
-
Cellular Antioxidant Activity (CAA) Assay Workflow
Signaling Pathways Modulated by Caffeoylquinic Acids
Caffeoylquinic acids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins. Two of the most important pathways are the Nrf2/ARE and MAPK pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like caffeoylquinic acids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes.
Nrf2/ARE Signaling Pathway Activation by 1-CQA
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways are involved in a wide range of cellular processes, including the response to oxidative stress. Caffeoylquinic acids have been shown to modulate MAPK signaling, which can in turn influence cell survival and the expression of antioxidant enzymes. The three main MAPK cascades are the ERK, JNK, and p38 pathways. The modulation of these pathways by caffeoylquinic acids can either promote cell survival or, in some contexts, induce apoptosis, depending on the specific cellular context and the nature of the oxidative insult.
Modulation of MAPK Signaling by 1-CQA in Oxidative Stress
Conclusion
This compound, as a member of the caffeoylquinic acid family, is expected to possess significant antioxidant properties. The in vitro assays detailed in this guide provide a robust framework for quantifying these activities. Furthermore, the modulation of key signaling pathways such as Nrf2/ARE and MAPK highlights the potential of 1-CQA to exert protective effects against oxidative stress at the cellular level. While specific quantitative data for 1-CQA remains to be fully elucidated, the information presented here offers a solid foundation for further research and development of this promising natural compound for therapeutic applications. Future studies should focus on generating specific quantitative data for 1-CQA in a range of in vitro and cellular models to fully characterize its antioxidant profile and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Effects of 1-Caffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Caffeoylquinic acid (1-CQA), a member of the caffeoylquinic acid (CQA) family of phenolic compounds, is an ester of caffeic acid and quinic acid. While the broader class of CQAs is recognized for its significant anti-inflammatory and antioxidant properties, specific quantitative data and detailed mechanistic studies on 1-CQA are less abundant in the current scientific literature. This technical guide synthesizes the available information on the anti-inflammatory effects of 1-CQA and its closely related isomers. The primary mechanisms of action for CQAs involve the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to the downstream suppression of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). This document provides a comprehensive overview of these mechanisms, detailed experimental protocols for their investigation, and a summary of the available quantitative data to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Caffeoylquinic acids (CQAs) are a class of naturally occurring phenolic compounds found in various plants, including coffee beans, and have garnered significant interest for their potential health benefits, particularly their anti-inflammatory and antioxidant activities.[1] this compound is one of the main isomers of mono-caffeoylquinic acid. This guide focuses on the anti-inflammatory properties of 1-CQA, drawing upon data from related CQA isomers where specific information for 1-CQA is limited.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of caffeoylquinic acids are primarily attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the immune and inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caffeoylquinic acids have been shown to inhibit NF-κB activation.[2] This inhibition is thought to occur through the suppression of IκB degradation and the subsequent prevention of NF-κB nuclear translocation.[3] By blocking the NF-κB pathway, 1-CQA and its isomers can effectively reduce the production of a wide range of inflammatory mediators.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are key players in the production of pro-inflammatory cytokines and enzymes.
Caffeoylquinic acid derivatives have been shown to suppress the phosphorylation of MAPKs, thereby inhibiting their activation.[4][5] By downregulating the MAPK pathway, 1-CQA can further reduce the expression of inflammatory mediators.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from the Roots of Nymphoides peltata through MAPK/AP-1, NF-κB, and Nrf2 Signaling in UVB-Irradiated HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Neuroprotective Potential of 1-Caffeoylquinic Acid: A Technical Guide for Researchers
An In-Depth Exploration of Mechanisms, Methodologies, and Therapeutic Promise
Introduction: 1-Caffeoylquinic acid (1-CQA), a prominent member of the caffeoylquinic acid family, is emerging as a compound of significant interest in the field of neuroprotection. Found in various plant sources, this polyphenol is garnering attention for its potential to mitigate neuronal damage, a hallmark of neurodegenerative diseases and acute brain injury. This technical guide provides a comprehensive overview of the neuroprotective potential of 1-CQA and its derivatives, focusing on the underlying molecular mechanisms, key experimental data, and detailed protocols for researchers in drug discovery and development. While much of the detailed quantitative data comes from studies on related caffeoylquinic acid derivatives, the findings provide a strong rationale for the therapeutic investigation of 1-CQA.
Core Neuroprotective Mechanisms
The neuroprotective effects of caffeoylquinic acids are primarily attributed to their potent antioxidant and anti-apoptotic properties. These actions are mediated through the modulation of key intracellular signaling pathways, most notably the PI3K/Akt and Nrf2 pathways.
1. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and proliferation. Activation of this pathway by 1-CQA and its derivatives can protect neurons from apoptotic cell death induced by various stressors, including oxidative stress and neurotoxins. Upon activation, Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the function of anti-apoptotic proteins like Bcl-2.
2. Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, 1-CQA can facilitate the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). The resulting upregulation of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from in vitro studies investigating the neuroprotective effects of caffeoylquinic acid derivatives. These studies primarily utilize neuronal cell lines such as human neuroblastoma SH-SY5Y and rat pheochromocytoma PC-12 cells, which are widely accepted models for neurodegenerative disease research.
Table 1: Effects of Caffeoylquinic Acid Derivatives on Neuronal Cell Viability
| Compound | Cell Line | Stressor | Concentration of CQA Derivative | Increase in Cell Viability | Reference |
| 3,5-di-O-caffeoylquinic acid | PC-12 | Amyloid-β peptide | Not specified | Up to 2.8 times | [1] |
| Caffeoylquinic acid extract | PC-12 | Amyloid-β peptide | Not specified | Approx. 1.6 times | [1] |
| n-butanol fraction | PC-12 | Amyloid-β peptide | Not specified | Approx. 2.4 times | [1] |
| Caffeoylquinic acid derivatives (general) | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | Not specified | Varying degrees of protection | [2] |
Table 2: Antioxidant Effects of Caffeoylquinic Acid Derivatives
| Compound | Cell Line | Stressor | Effect | Magnitude of Effect | Reference |
| 3,5-di-O-caffeoylquinic acid | PC-12 | Amyloid-β peptide | Decrease in intracellular oxidative stress | 51.3% reduction | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the neuroprotective potential of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or PC-12)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (1-CQA) stock solution
-
Neurotoxic agent (e.g., H₂O₂, Amyloid-β)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Pre-treat the cells with various concentrations of 1-CQA for a specified period (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve 1-CQA).
-
Following pre-treatment, introduce the neurotoxic agent to the wells (except for the control wells) and incubate for the desired duration (e.g., 24 hours).
-
-
MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Apoptosis Detection (Hoechst 33342 Staining)
Hoechst 33342 is a fluorescent stain that binds to DNA in the minor groove. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
1-CQA and neurotoxic agent
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope with a DAPI filter set
Protocol:
-
Cell Culture and Treatment: Culture and treat the cells with 1-CQA and the neurotoxic agent as described in the MTT assay protocol.
-
Fixation:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove excess stain.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear smaller, more condensed, and brightly stained, or fragmented, compared to the larger, diffusely stained nuclei of healthy cells.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated Akt (p-Akt) and Nrf2, to elucidate the signaling pathways involved in neuroprotection.
Materials:
-
Treated cell cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.
-
Blood-Brain Barrier Permeability
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel neuroprotective therapies. Their ability to modulate key signaling pathways involved in cellular defense against oxidative stress and apoptosis provides a strong mechanistic basis for their observed effects in preclinical models. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of 1-CQA and to advance its development as a candidate for the treatment of neurodegenerative diseases and other neurological disorders. Future research should focus on obtaining more specific quantitative data for 1-CQA, elucidating the finer details of its interaction with neuronal signaling cascades, and definitively characterizing its blood-brain barrier permeability.
References
- 1. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of 1-Caffeoylquinic acid in lignin biosynthesis
An In-depth Technical Guide on the Role of 1-Caffeoylquinic Acid in Lignin Biosynthesis
Executive Summary
Lignin, a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity and defense. Its biosynthesis via the phenylpropanoid pathway is a focal point for research in biofuel production, agriculture, and human health, due to the bioactivity of its metabolic intermediates. Among these intermediates are the caffeoylquinic acids (CQAs), esters of caffeic acid and quinic acid. This technical guide provides a detailed examination of the role of a specific isomer, this compound (1-CQA), in the intricate network of lignin biosynthesis. While often studied as part of the broader CQA class, 1-CQA shares a common biosynthetic origin with lignin precursors and has been shown to modulate the lignification process. This document synthesizes current knowledge on the metabolic pathways, details relevant experimental protocols, presents quantitative data on its effects, and provides visual diagrams of the key processes.
Introduction: The Phenylpropanoid Pathway and Lignin
Lignin is primarily derived from the polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols are synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway and a subsequent monolignol-specific branch. This pathway also produces a vast array of other phenolic compounds essential for plant life, including flavonoids, stilbenes, and hydroxycinnamic acid esters like the caffeoylquinic acids[1][2].
Caffeoylquinic acids are formed through the esterification of caffeic acid and quinic acid. Both of these precursors are themselves products of the shikimate and phenylpropanoid pathways, placing CQAs in a central position relative to lignin synthesis[1][3]. The enzyme hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) is a key branching point, capable of directing metabolic flux towards either lignin precursors or CQAs by utilizing either shikimate or quinate as an acyl acceptor[1][4]. Consequently, CQAs have been proposed to act as a metabolic reservoir for caffeoyl groups, which can be channeled back into the lignin pathway when needed[1].
The Dual Role of this compound in Lignification
1-CQA, like other CQA isomers, occupies a dualistic and context-dependent role in lignin biosynthesis. It is intrinsically linked to the monolignol pathway through shared precursors and enzymes, but it can also directly influence the final polymerization process.
1-CQA as a Metabolic Intermediate
The biosynthesis of 1-CQA is intertwined with the production of guaiacyl (G) and syringyl (S) lignin monomers. The formation of the caffeoyl moiety is a critical step for both processes. As illustrated in the pathway diagram below (Figure 1), the enzyme HCT can produce p-coumaroyl-quinate, which is then hydroxylated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) to yield caffeoyl-quinate, including the 1-CQA isomer[1][4]. This caffeoyl-quinate can either accumulate or be hydrolyzed, releasing caffeic acid which can then be converted to ferulic acid and channeled towards the synthesis of coniferyl and sinapyl alcohols. This metabolic link suggests that the pool of CQAs can serve as a storage form of intermediates for lignin synthesis[1].
1-CQA as a Modulator of Lignin Polymerization
Beyond its role as a potential precursor, 1-CQA can act as a "monolignol substitute." When present in the apoplast during lignification, phenolic compounds other than the canonical monolignols can be incorporated into the growing lignin polymer through oxidative coupling reactions[5].
Key research has demonstrated that when maize cell walls are artificially lignified in the presence of caffeoylquinic acid, the process of lignin formation is significantly impeded. This inclusion leads to a lower overall lignin content and produces a modified lignin polymer. The resulting cell walls show markedly improved degradability by rumen microflora, a key metric for biofuel and agricultural applications[5]. This suggests that the incorporation of 1-CQA disrupts the typical cross-linking and structure of the lignin polymer, making the associated polysaccharides more accessible to enzymatic hydrolysis[5].
Signaling and Metabolic Pathways
The pathway diagram below illustrates the central role of caffeoyl-quinate esters within the broader phenylpropanoid and lignin biosynthesis network.
Caption: Figure 1. Simplified metabolic map showing the interconnection between the phenylpropanoid pathway, CQA synthesis, and monolignol biosynthesis leading to lignin. HCT is a key enzyme that diverts flux toward either CQAs or other lignin precursors.
Quantitative Data on Lignin Modulation
Experiments involving the artificial lignification of maize cell walls provide quantitative insight into the inhibitory effect of caffeoylquinic acid on lignin deposition and its positive impact on biomass degradability.
| Treatment Condition | Lignin Content (g kg⁻¹ Cell Wall) | 48-h Cell Wall Degradability (g kg⁻¹) |
| Non-lignified Control | 16 | 958 |
| Lignified with Monolignols (Control) | 139 | 520 |
| Lignified with Monolignols + Caffeoylquinic Acid | 57 | 862 |
| Data summarized from Grabber et al. (2010). |
The data clearly demonstrates that the inclusion of caffeoylquinic acid during lignification reduced the final lignin content by approximately 59% compared to the standard lignified control. This dramatic reduction in lignin content corresponded with a 66% increase in cell wall degradability, restoring it to near the level of non-lignified cell walls.
Experimental Protocols
Accurate quantification of lignin is essential for evaluating the effects of compounds like 1-CQA. The Acetyl Bromide (AcBr) method is a widely used spectrophotometric technique for determining total lignin content.
Protocol: Lignin Quantification via Acetyl Bromide Method
This protocol is adapted from established methodologies for lignin analysis.
Objective: To determine the total lignin content in a plant cell wall sample.
Materials:
-
Dried plant cell wall residue (CWR), pre-extracted to be free of solvents and soluble components.
-
Acetyl bromide solution (25% v/v AcBr in glacial acetic acid).
-
2 M NaOH.
-
0.5 M Hydroxylamine hydrochloride.
-
Glacial acetic acid.
-
Spectrophotometer.
-
Heat block or water bath (70°C).
-
Glass vials with Teflon-lined caps.
-
Centrifuge.
Workflow Diagram:
Caption: Figure 2. A step-by-step workflow illustrating the Acetyl Bromide method for lignin quantification.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, extractive-free cell wall material into a glass vial.
-
Digestion: Add 2.5 mL of the 25% acetyl bromide/acetic acid solution to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Incubation: Place the vial in a heat block or water bath at 70°C for 30 minutes. Mix the contents periodically. This step dissolves the lignin.
-
Neutralization: After incubation, cool the vial on ice. Quantitatively transfer the contents to a 50 mL volumetric flask.
-
Reaction: Carefully add 10 mL of 2 M NaOH to stop the reaction, followed by 1.7 mL of 0.5 M hydroxylamine hydrochloride to neutralize the bromine.
-
Dilution: Bring the final volume to 50 mL with glacial acetic acid and mix thoroughly.
-
Measurement: Measure the absorbance of the solution at 280 nm using a spectrophotometer. Use a blank containing all reagents except the sample.
-
Calculation: Calculate the lignin concentration using a standard curve prepared with known amounts of lignin or by using a published extinction coefficient.
Logical Relationships and Implications
The interaction of 1-CQA with the lignin pathway is not a simple precursor-product relationship. It is a complex interplay where the compound can be both a product of a branch pathway and an inhibitor of the main pathway's final polymerization step. This dual role has significant implications for bioengineering and drug development.
Caption: Figure 3. Logical diagram showing how flux from the phenylpropanoid pathway can lead to either monolignols for normal lignification or to a CQA pool, which can then inhibit polymerization, leading to an altered, more degradable lignin.
Implications:
-
For Biofuel/Biomaterials: Engineering plants to accumulate higher levels of CQAs in lignifying tissues could be a strategy to intentionally produce lignin that is less robust and more amenable to deconstruction for biofuel production[5].
-
For Agriculture: Modifying CQA levels could impact forage digestibility for livestock.
-
For Drug Development: As potent antioxidants, CQAs are of significant pharmaceutical interest[2][3]. Understanding their biosynthesis and competition with the lignin pathway is crucial for metabolic engineering efforts aimed at overproducing these valuable compounds in plant or microbial systems.
Conclusion
This compound holds a pivotal position at the crossroads of primary and secondary metabolism. It is not merely a side-product of the phenylpropanoid pathway but an active modulator of its end-product, lignin. While serving as a potential storage intermediate for lignin precursors, its presence during polymerization can significantly reduce lignin content and alter its structure, thereby enhancing the digestibility of plant biomass. This dual functionality presents exciting opportunities for targeted bioengineering in diverse fields, from sustainable energy to pharmaceuticals. Further research into the specific transporters and regulatory networks governing CQA metabolism will undoubtedly unlock new strategies for manipulating plant cell wall composition for scientific and industrial benefit.
References
- 1. Suppression of CINNAMOYL-CoA REDUCTASE increases the level of monolignol ferulates incorporated into maize lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive compositional analysis of plant cell walls (Lignocellulosic biomass) part I: lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying new lignin bioengineering targets: 1. Monolignol-substitute impacts on lignin formation and cell wall fermentability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignin: Characterization of a Multifaceted Crop Component - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of 1-Caffeoylquinic Acid from Lonicera japonica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonicera japonica Thunb., commonly known as Japanese honeysuckle or Jin Yin Hua, is a staple in traditional Chinese medicine, revered for its broad therapeutic applications, including the treatment of influenza, fever, and infections.[1] The medicinal properties of this plant are largely attributed to its rich phytochemical profile, particularly the presence of caffeoylquinic acids (CQAs). These phenolic compounds, formed through the esterification of caffeic acid and quinic acid, are a focal point of research due to their significant biological activities. Among the various CQA isomers, 1-Caffeoylquinic acid and its derivatives have demonstrated compelling antiviral, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound and related CQAs from Lonicera japonica, offering detailed experimental protocols and insights into their mechanisms of action for researchers and drug development professionals.
Discovery of Caffeoylquinic Acids in Lonicera japonica
Phytochemical investigations of Lonicera japonica have led to the identification of a diverse array of compounds, including flavonoids, iridoids, saponins, and a significant class of polyphenols known as caffeoylquinic acids.[2][3] Early studies focused on alcoholic extracts of the flower buds, which yielded several known CQAs. More recent and detailed chemical analyses of both aqueous and alcoholic extracts have revealed novel CQA derivatives, including glucosylated isomers.[1] These discoveries have expanded the known chemical diversity of Lonicera japonica and provided new avenues for pharmacological research. The flower buds are recognized as the primary source of these bioactive compounds.[2][3]
Experimental Protocols: Isolation and Purification of Caffeoylquinic Acids
The isolation of this compound and other CQAs from Lonicera japonica is a multi-step process involving extraction, fractionation, and chromatography. The following protocols are synthesized from various successful studies.
Extraction
The initial step involves the extraction of crude phytochemicals from the dried flower buds of Lonicera japonica.
Protocol 1: Ethanolic Extraction
-
Plant Material: 6.5 kg of dried Lonicera japonica flower buds.
-
Solvent: 75% Ethanol (EtOH).
-
Procedure:
-
Macerate the dried flower buds.
-
Extract the plant material three times with 50 L of 75% EtOH at room temperature.
-
Combine the extracts and concentrate under vacuum to yield a crude extract (approximately 1.5 kg).[4]
-
Protocol 2: Aqueous Extraction
-
Plant Material: Dried flower buds of Lonicera japonica.
-
Solvent: Deionized water.
-
Procedure:
-
Boil the dried flower buds in deionized water.
-
Filter the decoction.
-
Concentrate the aqueous extract under reduced pressure.
-
Fractionation
The crude extract is then partitioned using solvents of varying polarity to separate compounds based on their solubility.
Protocol 3: Liquid-Liquid Partitioning
-
Starting Material: Crude ethanolic extract (1.5 kg).
-
Solvents: Cyclohexane, Ethyl Acetate (EtOAc), n-Butanol.
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Perform successive partitioning three times with cyclohexane, followed by ethyl acetate, and then n-butyl alcohol.
-
Concentrate each fraction in vacuo. The EtOAc fraction (approximately 83 g) is typically enriched with CQAs.[4]
-
Chromatographic Purification
A series of chromatographic techniques are employed for the isolation of individual CQAs from the enriched fraction.
Protocol 4: Multi-Step Chromatography
-
Starting Material: Ethyl Acetate (EtOAc) fraction.
-
Techniques: Silica Gel Column Chromatography, Medium Pressure Liquid Chromatography (MPLC), and High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Silica Gel Column Chromatography:
-
Apply the EtOAc fraction to a silica gel column (100–200 mesh).
-
Elute with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:1 to 1:0 (v/v) to obtain multiple sub-fractions.[4]
-
-
Medium Pressure Liquid Chromatography (MPLC):
-
Subject the CQA-rich sub-fractions to MPLC on a reversed-phase (RP) silica gel column.
-
Elute with a gradient of ethanol in water (e.g., 0-50%) to further separate the components.[1]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Isolate individual CQA isomers using preparative RP-HPLC.
-
A typical mobile phase is a mixture of methanol or acetonitrile and water, often with a small percentage of acetic or formic acid to improve peak shape. For example, a mobile phase of acetonitrile/water (7:93, v/v) containing 0.1% acetic acid can be used.[1]
-
-
Protocol 5: pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC)
This advanced technique is highly effective for separating isomeric CQAs.
-
Starting Material: Crude extract of Lonicerae japonicae Flos.
-
Solvent System: A two-phase system of ethyl acetate-n-butanol-acetonitrile-water (3:1:1:5, v/v/v/v).
-
Procedure:
-
Add 10 mM trifluoroacetic acid (TFA) to the upper organic phase as a retainer.
-
Add 10 mM ammonium hydroxide (NH₄OH) to the lower aqueous phase as an eluter.
-
This method allows for high sample loading and efficient separation of chlorogenic acid, isochlorogenic acid B, isochlorogenic acid C, and isochlorogenic acid A.[5]
-
Quantitative Data
The yield and purity of isolated caffeoylquinic acids are critical metrics for evaluating the efficiency of the isolation process.
| Compound | Starting Material (g) | Yield (mg) | Purity (%) | Method | Reference |
| Chlorogenic Acid | 1200 (Crude Extract) | 167.8 | >96 | pH-ZRCCC | [5] |
| Isochlorogenic Acid B | 1200 (Crude Extract) | 15.9 | >96 | pH-ZRCCC | [5] |
| Isochlorogenic Acid C | 1200 (Crude Extract) | 103.4 | >96 | pH-ZRCCC | [5] |
| Isochlorogenic Acid A | 1200 (Crude Extract) | 156.0 | >96 | pH-ZRCCC | [5] |
| Compound 9 (Monocaffeoylquinic acid) | Not specified | 13.7 | >95 (Assumed) | Prep-HPLC | [4] |
| Compound 22 (Dicaffeoylquinic acid) | Not specified | 195 | >95 (Assumed) | Prep-HPLC | [2] |
Biological Activities and Signaling Pathways
This compound and its related compounds from Lonicera japonica exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory effects.
Anti-inflammatory Activity
Caffeoylquinic acids have been shown to exert potent anti-inflammatory effects. One key mechanism is the inhibition of the transforming growth factor-β-activated kinase 1 (TAK1).[6] TAK1 is a crucial upstream kinase in inflammatory signaling pathways, including the NF-κB and MAPK pathways. By inhibiting TAK1 phosphorylation, CQAs can suppress the downstream inflammatory cascade.
Furthermore, CQAs can modulate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[6] Under normal conditions, Keap1 targets Nrf2 for degradation. CQAs can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress and inflammation.[6]
Antiviral Activity
Several studies have highlighted the antiviral properties of CQAs from Lonicera japonica, particularly against the Hepatitis B virus (HBV).[2][7] Certain monocaffeoylquinic acids have been shown to significantly inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), as well as HBV DNA replication in vitro.[2][7] The structure-activity relationship appears to be important, as some tricaffeoylquinic acids have been observed to promote HBV replication.[2][7]
Neuroprotective Effects
The antioxidant properties of CQAs also contribute to their neuroprotective effects. For instance, 1,3,5-tri-O-caffeoyl quinic acid has been shown to protect neuronal cells from hydrogen peroxide-induced apoptosis.[8] This protection is mediated by reducing intracellular reactive oxygen species (ROS), decreasing malondialdehyde (MDA) content, and enhancing the activity of superoxide dismutase (SOD).[8] Mechanistically, this CQA derivative inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, and promotes the activation of the pro-survival Akt pathway.[8][9]
Visualizations
Experimental Workflow
Caption: Figure 1. General Experimental Workflow for CQA Isolation.
Signaling Pathways
Caption: Figure 2. Anti-inflammatory Signaling of 1-CQA.
Caption: Figure 3. Antioxidant Signaling of 1-CQA.
Conclusion
Lonicera japonica is a proven and valuable source of this compound and a variety of other structurally related and bioactive caffeoylquinic acids. The isolation and purification of these compounds, while intricate, can be achieved with high purity and yield through a combination of optimized extraction, fractionation, and advanced chromatographic techniques. The demonstrated anti-inflammatory, antiviral, and neuroprotective activities of these CQAs, mediated through pathways such as TAK1/NF-κB/MAPK and Keap1/Nrf2, underscore their significant potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals in the field to further explore and harness the therapeutic promise of these natural products.
References
- 1. Glucosylated caffeoylquinic acid derivatives from the flower buds of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel caffeoylquinic acid derivatives from Lonicera japonica Thunb. flower buds exert pronounced anti-HBV activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Preparative separation of caffeoylquinic acid isomers from Lonicerae japonicae Flos by pH-zone-refining counter-current chromatography and a strategy for selection of solvent systems with high sample loading capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic acids isolated from Lonicera japonica Thunb. as TAK1 inhibitors protects against LPS plus IFN-γ-stimulated inflammation by interacting with KEAP1-regulated NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel caffeoylquinic acid derivatives from Lonicera japonica Thunb. flower buds exert pronounced anti-HBV activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 9. academic.oup.com [academic.oup.com]
The Bioactive Potential of Caffeoylquinic Acids: A Technical Guide for Researchers
Caffeoylquinic acids (CQAs), a prominent class of polyphenolic compounds ubiquitously found in various plants, coffee, and tea, have garnered significant scientific attention for their diverse pharmacological activities. This technical guide provides an in-depth review of the bioactivity of CQAs, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative bioactivity data, and visualizations of key signaling pathways.
Core Bioactivities of Caffeoylquinic Acids
Caffeoylquinic acids, which include well-known compounds like chlorogenic acid (5-CQA), cynarin (1,3-dicaffeoylquinic acid), and various other mono- and di-caffeoylquinic acid isomers, exert a wide range of biological effects.[1][2][3] Their primary mechanisms of action are often attributed to their potent antioxidant and anti-inflammatory properties.[4]
Antioxidant Activity
The antioxidant capacity of CQAs is a cornerstone of their bioactivity. They can directly scavenge free radicals and chelate metal ions involved in radical-generating reactions. The number and position of the caffeoyl groups on the quinic acid core significantly influence their antioxidant potential, with dicaffeoylquinic acids generally exhibiting stronger activity than their mono-caffeoyl counterparts.[4][5]
Table 1: In Vitro Antioxidant Activity of Caffeoylquinic Acids
| Compound | Assay | IC50 Value (µM) | Reference |
| 3,5-Dicaffeoylquinic acid | DPPH radical scavenging | 71.8 | [6] |
| 3,5-Dicaffeoylquinic acid | Superoxide scavenging (neutrophils) | 1.92 | [6] |
| Caffeic Acid | DPPH radical scavenging | 1.59 µg/mL | [7] |
| (+)-Catechin hydrate | DPPH radical scavenging | 3.12 µg/mL | [7] |
| Gallic acid hydrate | DPPH radical scavenging | 1.03 µg/mL | [7] |
| Hyperoside | DPPH radical scavenging | 3.54 µg/mL | [7] |
| Kaempferol | DPPH radical scavenging | 3.70 µg/mL | [7] |
| Quercetin | DPPH radical scavenging | 1.89 µg/mL | [7] |
| Rutin hydrate | DPPH radical scavenging | 4.68 µg/mL | [7] |
Anti-inflammatory Activity
CQAs have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.[8] A key mechanism underlying this activity is the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[9] By modulating the NF-κB signaling pathway, CQAs can suppress the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8]
Table 2: In Vitro Anti-inflammatory Activity of Caffeoylquinic Acids
| Compound | Cell Line | Stimulant | Biomarker Inhibited | IC50/EC50 Value | Reference |
| 3,5-Dicaffeoylquinic acid | RAW 264.7 | LPS | Nitric Oxide (NO) | - | [10] |
| 4,5-Dicaffeoylquinic acid | RAW 264.7 | LPS | Nitric Oxide (NO) | - | [11] |
| 4,5-Dicaffeoylquinic acid | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | - | [11] |
Neuroprotective Effects
Emerging evidence highlights the neuroprotective potential of CQAs.[12][13][14] Their ability to cross the blood-brain barrier allows them to exert direct effects within the central nervous system. The neuroprotective mechanisms of CQAs involve the attenuation of oxidative stress, inhibition of neuroinflammation, and modulation of signaling pathways crucial for neuronal survival.[12][13][14]
Table 3: In Vitro Neuroprotective Activity of Caffeoylquinic Acids
| Compound | Cell Line | Stressor | Protective Effect | EC50 Value | Reference |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | Hydrogen Peroxide | Attenuated neuronal death | - | [12] |
| 3,5-Dicaffeoylquinic acid | SH-SY5Y | Amyloid-beta (1-42) | Increased cell viability | - | [13] |
| Chlorogenic acid | SH-SY5Y | Amyloid-beta (1-42) | Reversed oxidative stress | 100 µM | [15] |
Hepatoprotective Activity
Several studies have demonstrated the hepatoprotective effects of CQAs, particularly cynarin, against liver damage induced by various toxins.[16][17][18] These protective effects are linked to their antioxidant properties and their ability to modulate cellular defense mechanisms in liver cells.[16][17][18]
Table 4: In Vitro Hepatoprotective Activity of Caffeoylquinic Acids
| Compound | Cell Line | Toxin | Protective Effect | EC50 Value | Reference |
| Cynarin | HepG2 | Carbon Tetrachloride (CCl4) | Reduced cytotoxicity | - | [17][19] |
| Cynarin | HepG2 | Galactosamine | Reduced cytotoxicity | - | [20][21] |
Key Signaling Pathways Modulated by Caffeoylquinic Acids
The diverse bioactivities of CQAs are orchestrated through their modulation of several key intracellular signaling pathways. Understanding these molecular mechanisms is crucial for the development of targeted therapeutic strategies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Caffeoylquinic acids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Advances in Naturally Occurring Caffeoylquinic Acids: Structure, Bioactivity, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. jchr.org [jchr.org]
- 21. jchr.org [jchr.org]
- 22. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Influenza Activity of 1-Caffeoylquinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses remain a significant global health concern, necessitating the continuous development of novel antiviral agents. Caffeoylquinic acids (CQAs), a class of polyphenolic compounds found in various plants, have garnered attention for their diverse biological activities, including antiviral properties. This technical guide provides an in-depth overview of the in vitro anti-influenza activity of caffeoylquinic acids, with a focus on 1-Caffeoylquinic acid (1-CQA) and its closely related isomers. While specific quantitative antiviral data for 1-CQA against influenza is limited in the current literature, this guide synthesizes available data for other CQA isomers to provide a comprehensive picture for researchers. The guide details the experimental protocols used to assess anti-influenza activity and explores the potential mechanisms of action, including the modulation of host cell signaling pathways.
Quantitative Anti-Influenza and Cytotoxicity Data
The following tables summarize the in vitro anti-influenza activity and cytotoxicity of various caffeoylquinic acid derivatives. It is important to note that while this compound is known to have anti-influenza properties, specific IC50 and CC50 values were not prominently available in the reviewed literature.[1] The data presented below is for other CQA isomers and related compounds, providing a valuable comparative reference.
Table 1: In Vitro Anti-Influenza Activity of Caffeoylquinic Acid Derivatives
| Compound | Virus Strain | Cell Line | Assay | IC50 / EC50 | Selectivity Index (SI) | Reference |
| Catechin | Influenza A (H1N1) | A549 | Plaque Reduction | 18.4 µg/mL | >5.6 | [2] |
| Gallic Acid | Influenza A (H1N1) | A549 | Plaque Reduction | 2.6 µg/mL | 22.1 | [2] |
| Isoquercitrin | Influenza A (H1N1) | RAW 264.7 | Cytopathic Effect | 3.52 ± 0.34 µg/mL | - | [3] |
| Isoquercitrin | Influenza A (H3N2) | RAW 264.7 | Cytopathic Effect | 3.92 ± 0.07 µg/mL | - | [3] |
| Uralsaponin M | Influenza A/WSN/33 (H1N1) | MDCK | CPE Assay | 48.0 µM | - | [4] |
| BMY-27709 | Influenza A/WSN/33 | MDCK | Multicycle Replication | 3-8 µM | - | [4] |
| Neoechinulin B | A/LiaoNing-ZhenXing/1109/2010 (H1N1) | MDCK | CPE Assay | 16.89 µM | - | [4] |
| Neoechinulin B | A/HuNan-ZhuHui/1222/2010 (H3N2) | MDCK | CPE Assay | 22.22 µM | - | [4] |
| Neoechinulin B | A/WSN/33 (H1N1) | MDCK | CPE Assay | 27.4 µM | - | [4] |
IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of the compound required to inhibit viral activity by 50%. The Selectivity Index (SI) is the ratio of CC50 to IC50.
Table 2: Cytotoxicity of Caffeoylquinic Acid Derivatives
| Compound | Cell Line | Assay | CC50 | Reference |
| Catechin | A549 | XTT | >100 µg/mL | [2] |
| Gallic Acid | A549 | XTT | 22.1 ± 0.6 µg/mL | [2] |
CC50 (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-influenza activity of compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a cell-free blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Plaque Reduction Assay
This assay is the gold standard for quantifying viral infectivity and evaluating the inhibitory effect of a compound on the virus.
Principle: Influenza virus infection of a confluent monolayer of cells results in localized areas of cell death, forming clear zones called plaques. The number of plaques is proportional to the concentration of infectious virus. An effective antiviral compound will reduce the number or size of these plaques.
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of influenza virus (typically 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and then inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the 50% inhibitory concentration (IC50).
Neuraminidase (NA) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected cells.
Principle: The assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, MUNANA releases a fluorescent product, 4-methylumbelliferone, which can be quantified. A decrease in fluorescence indicates inhibition of NA activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the influenza virus to a concentration that gives a robust signal in the assay.
-
Reaction Setup: In a 96-well black plate, add the diluted test compound and the diluted virus. Incubate at room temperature for 45 minutes.
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., ethanol and NaOH). Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of NA inhibition for each compound concentration relative to the virus control and determine the IC50 value.
Hemagglutination (HA) Inhibition Assay
This assay assesses the ability of a compound to interfere with the binding of the viral hemagglutinin protein to sialic acid receptors on the surface of red blood cells (RBCs).
Principle: Influenza virus can agglutinate RBCs, forming a lattice structure in a microtiter well. If a compound inhibits the function of hemagglutinin, it will prevent this agglutination, and the RBCs will settle at the bottom of the well, forming a distinct button.
Protocol:
-
Virus Titration (HA Assay): First, determine the hemagglutination titer of the virus stock by making serial two-fold dilutions of the virus and adding a standardized suspension of RBCs (e.g., chicken or turkey RBCs). The highest dilution that causes complete hemagglutination is defined as one hemagglutinating unit (HAU). For the inhibition assay, 4 HAU of the virus is typically used.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a V-bottom 96-well plate.
-
Virus Addition: Add 4 HAU of the influenza virus to each well containing the compound dilutions. Incubate at room temperature for 30-60 minutes.
-
RBC Addition: Add a standardized suspension of RBCs to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes and observe the results.
-
Result Interpretation: The highest dilution of the compound that completely inhibits hemagglutination is the HA inhibition titer.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of anti-influenza compounds.
Signaling Pathway
The following diagram illustrates the Toll-like receptor 3/7 (TLR3/7) signaling pathway, which has been shown to be modulated by a related compound, 3,4,5-tri-O-caffeoylquinic acid (3,4,5-TCQA), during influenza A virus (IAV) infection. This provides insight into a potential anti-inflammatory mechanism of action for caffeoylquinic acids.
Caption: Modulation of TLR3/7 signaling by 3,4,5-TCQA during IAV infection.
Mechanism of Action
The precise anti-influenza mechanism of this compound is not fully elucidated. However, studies on related CQAs suggest several potential modes of action:
-
Neuraminidase Inhibition: Several caffeoylquinic acid derivatives have been shown to inhibit the neuraminidase activity of influenza A virus.[5] This would block the release of newly formed virus particles from infected cells, thus limiting the spread of infection.
-
Cytoprotective Effects: Some research indicates that CQAs may not directly impact the influenza virus itself but rather exert a cytoprotective effect on the host cells.[6][7] This could involve bolstering the cell's ability to withstand the stress of viral infection.
-
Modulation of Host Inflammatory Response: As depicted in the signaling pathway diagram, compounds like 3,4,5-tri-O-caffeoylquinic acid can suppress the inflammation caused by influenza A virus infection by inhibiting the TLR3/7 signaling pathway.[8] This anti-inflammatory action could be crucial in mitigating the severe symptoms associated with influenza.
-
Inhibition of Viral Attachment: While not specifically demonstrated for 1-CQA against influenza, some polyphenols are known to interfere with the initial attachment of viruses to host cells, a mechanism that warrants investigation for this class of compounds.
Conclusion
This compound and its related compounds represent a promising area of research for the development of new anti-influenza therapeutics. While more specific quantitative data for 1-CQA is needed, the available information on the broader class of caffeoylquinic acids demonstrates their potential to inhibit influenza virus replication and modulate the host immune response. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the anti-influenza activity of these and other natural compounds. Future studies should focus on elucidating the specific molecular targets of 1-CQA and its in vivo efficacy.
References
- 1. This compound | NF-κB | TargetMol [targetmol.com]
- 2. Anti-pandemic influenza A (H1N1) virus potential of catechin and gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effect of Isoquercitrin against Influenza A Viral Infection via Modulating Hemagglutinin and Neuraminidase | MDPI [mdpi.com]
- 4. Progress of small molecular inhibitors in the development of anti-influenza virus agents [thno.org]
- 5. Bioassay guided isolation of caffeoylquinic acids from the leaves of Ilex pubescens Hook. et Arn. and investigation of their anti-influenza mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic Acids Are Major Constituents with Potent Anti-Influenza Effects in Brazilian Green Propolis Water Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caffeoylquinic acids are major constituents with potent anti-influenza effects in brazilian green propolis water extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Identification and Differentiation of 1-Caffeoylquinic Acid and its Isomers using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Caffeoylquinic acids (CQAs) are a group of phenolic compounds found in various plants, notably coffee beans, and exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. These compounds exist as several positional isomers, with the location of the caffeoyl group on the quinic acid moiety determining their specific properties and biological functions. 1-Caffeoylquinic acid, along with its isomers such as 3-caffeoylquinic acid (neochlorogenic acid), 4-caffeoylquinic acid (cryptochlorogenic acid), and 5-caffeoylquinic acid (chlorogenic acid), are often found together in natural extracts. Accurate identification and differentiation of these isomers are crucial for quality control, pharmacokinetic studies, and understanding their structure-activity relationships. This application note provides a detailed protocol for the separation and identification of this compound and its common isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for plant-based materials is provided below. This may need to be optimized based on the specific matrix.
-
Extraction:
-
Weigh 1 gram of the homogenized and dried plant material.
-
Add 10 mL of 80% methanol in water.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Purification (Optional, if high matrix interference is expected):
-
Pass the pooled supernatant through a 0.45 µm syringe filter.
-
For cleaner samples, a solid-phase extraction (SPE) with a C18 cartridge can be employed.
-
-
Final Preparation:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
The chromatographic separation of CQA isomers is critical, especially for isomers like 1-CQA and 5-CQA that can exhibit similar fragmentation patterns.[1] Reverse-phase chromatography is typically employed.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-Aq C18) |
| Column Dimensions | 2.1 mm x 100 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 40% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Note: The gradient profile may require optimization depending on the specific column and instrument used to achieve baseline separation of the isomers.
Mass Spectrometry (MS/MS) Conditions
Electrospray ionization (ESI) in negative ion mode is the preferred method for the analysis of caffeoylquinic acids.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (typically 15-30 eV) |
Data Presentation
The identification of caffeoylquinic acid isomers relies on a combination of their chromatographic retention time and their characteristic fragmentation patterns in the MS/MS analysis. The deprotonated molecule [M-H]⁻ for all mono-caffeoylquinic acid isomers is observed at an m/z of 353.[2][3]
Table 1: Key Diagnostic Ions for the Identification of Caffeoylquinic Acid Isomers in Negative Ion Mode.
| Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity Ratio | Reference |
| This compound | 353 | 191 [quinic acid - H]⁻, 179 [caffeic acid - H]⁻ | Fragmentation can be indistinguishable from 5-CQA; separation is chromatographic.[1] | [1][4] |
| 3-Caffeoylquinic acid | 353 | 191 [quinic acid - H]⁻, 173 [quinic acid - H - H₂O]⁻ | I(191) > I(173) | [5][6] |
| 4-Caffeoylquinic acid | 353 | 173 [quinic acid - H - H₂O]⁻, 191 [quinic acid - H]⁻ | I(173) > I(191) | [5][6] |
| 5-Caffeoylquinic acid | 353 | 191 [quinic acid - H]⁻, 179 [caffeic acid - H]⁻ | Fragmentation can be indistinguishable from 1-CQA; separation is chromatographic.[1] | [1][5] |
Note on Dicaffeoylquinic Acids: For dicaffeoylquinic acid isomers, the precursor ion is m/z 515. The fragmentation pattern and the relative ease of losing a caffeoyl residue (1 ≈ 5 > 3 > 4) can be used for their differentiation.[1][7] The primary fragment ion is typically at m/z 353, corresponding to the loss of one caffeoyl group.[2]
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS analysis of Caffeoylquinic acid isomers.
Caption: Generalized fragmentation pathway for mono-caffeoylquinic acid isomers.
References
- 1. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hierarchical scheme for LC-MSn identification of chlorogenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Pressurized Liquid Extraction of 1-Caffeoylquinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Caffeoylquinic acid (1-CQA) is a significant bioactive phenolic compound found in various plant species. As an isomer of the more commonly studied chlorogenic acid (5-CQA), 1-CQA, along with other caffeoylquinic acids (CQAs), exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1] These properties make CQAs promising candidates for the development of new therapeutic agents and functional food ingredients.
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern and efficient green extraction technique. It utilizes solvents at elevated temperatures and pressures, which enhances the extraction efficiency by increasing solvent penetration into the sample matrix and improving the solubility of target analytes.[2][3] This method offers several advantages over traditional extraction techniques, including reduced solvent consumption, shorter extraction times, and higher extraction yields.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound and other CQAs from plant materials using PLE. The subsequent quantification using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is also detailed.
Data Presentation: Quantitative Yields of Caffeoylquinic Acids using Pressurized Liquid Extraction
The following tables summarize the quantitative yields of various caffeoylquinic acid isomers obtained from different plant matrices under various PLE conditions. This data is crucial for comparing extraction efficiencies and selecting optimal parameters.
Table 1: Pressurized Liquid Extraction of Caffeoylquinic Acids from Forced Chicory Roots
| Analyte | Temperature (°C) | Ethanol (%) | Yield (mg/g DM) | Reference |
| 5-Caffeoylquinic acid | 107 | 46 | 4.95 ± 0.48 | [4] |
| 3,5-Dicaffeoylquinic acid | 95 | 57 | 5.41 ± 0.79 | [4] |
| 5-Caffeoylquinic acid | 90 | 50 | ~4.5 | [4] |
| 3,5-Dicaffeoylquinic acid | 90 | 50 | ~5.0 | [4] |
| 5-Caffeoylquinic acid | 140 | 50 | ~3.0 | [4] |
| 3,5-Dicaffeoylquinic acid | 140 | 50 | ~4.0 | [4] |
DM: Dry Matter
Table 2: Extraction of Caffeoylquinic Acids from Other Plant Sources
| Plant Source | Extraction Method | Key Parameters | CQA Isomers and Yield | Reference |
| Lonicera japonica (Japanese Honeysuckle) | Ultrasound-Assisted Extraction (Methanol) | 1 hour | Chlorogenic acid: 24.45 mg/g DW | [5] |
| Lonicera japonica (Japanese Honeysuckle) | Water Bath Extraction (95°C) | 1 hour | Chlorogenic acid: 11.28 mg/g DW | [5] |
| Green Coffee Beans | Solvent Extraction (Isopropanol:Water 70:30) | 5 hours | Not explicitly quantified in this study | [6] |
| Mulberry Leaves | Macroporous Resin then Liquid-Liquid Extraction | Ethyl acetate-water (1:1) | 3-CQA: 4.77%, 5-CQA: 18.95%, 4-CQA: 9.84% of extract | [7] |
| Lonicerae japonicae Flos | pH-zone-refining counter-current chromatography | Ethyl acetate-n-butanol-acetonitrile-water | Chlorogenic acid: 167.8 mg, Isochlorogenic acid A: 156.0 mg, Isochlorogenic acid B: 15.9 mg, Isochlorogenic acid C: 103.4 mg from 1.2 g of crude extract | [8] |
DW: Dry Weight
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of Caffeoylquinic Acids from Plant Material
This protocol is a generalized procedure based on common practices for the PLE of phenolic compounds from plant matrices.
1. Sample Preparation:
- Dry the plant material (e.g., leaves, flowers, roots) at 40-50°C in a hot air oven until a constant weight is achieved.
- Grind the dried material into a fine powder (e.g., using a laboratory mill) to increase the surface area for extraction.
- Store the powdered sample in a desiccator to prevent moisture absorption.
2. PLE System and Parameters:
- Instrument: An Accelerated Solvent Extractor (ASE) system or equivalent.
- Extraction Solvent: A mixture of ethanol and water is commonly used. A starting point of 50% ethanol (v/v) is recommended.[4]
- Temperature: Optimize the temperature in the range of 80-120°C. A temperature of around 100°C is often a good starting point.[4]
- Pressure: Maintain a constant pressure of 10-15 MPa (1500-2200 psi).
- Static Extraction Time: A static time of 5-15 minutes per cycle is typical.
- Extraction Cycles: 1 to 3 cycles are generally sufficient.
3. Extraction Procedure:
- Mix the dried plant powder with a dispersing agent like diatomaceous earth or sand at a 1:1 ratio (w/w). This prevents clogging of the extraction cell.
- Load the mixture into the stainless-steel extraction cell.
- Place the cell into the PLE system.
- Set the desired extraction parameters (solvent, temperature, pressure, static time, and cycles).
- Initiate the extraction sequence. The system will automatically perform the following steps:
- Pre-heating of the cell.
- Filling the cell with the extraction solvent.
- Pressurizing the cell.
- Static extraction for the set duration.
- Purging the extract into a collection vial with nitrogen gas.
- After the extraction is complete, allow the extract to cool to room temperature.
- Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol provides a validated method for the quantitative analysis of caffeoylquinic acids.
1. HPLC System and Conditions:
- Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD), quaternary pump, autosampler, and column oven.
- Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size) is suitable.[9]
- Mobile Phase:
- Solvent A: 0.1% Formic acid in water.[9]
- Solvent B: Methanol or Acetonitrile.[4][9]
- Gradient Elution: A typical gradient program is as follows[9]:
- 0-5 min: 20% B
- 5-37 min: 20-60% B (linear gradient)
- 37-38 min: 60-80% B (linear gradient)
- 38-42 min: 80% B (isocratic)
- 42-43 min: 80-20% B (linear gradient)
- 43-47 min: 20% B (isocratic for column re-equilibration)
- Flow Rate: 0.6-1.0 mL/min.[4][9]
- Column Temperature: 30-35°C.[4][9]
- Injection Volume: 2-10 µL.[4][9]
- Detection Wavelength: 320-325 nm for optimal detection of caffeoylquinic acids.[9][10]
2. Standard Preparation and Calibration:
- Prepare a stock solution of this compound standard in methanol.
- Create a series of working standard solutions by serially diluting the stock solution to cover a range of concentrations (e.g., 1-100 µg/mL).
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity (R²) of the curve.
3. Sample Analysis:
- Inject the filtered PLE extract into the HPLC system.
- Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
- Quantify the amount of this compound in the sample by using the calibration curve.
Visualization of Experimental Workflow and Biological Pathway
Pressurized Liquid Extraction Workflow
The following diagram illustrates the general workflow for the pressurized liquid extraction of this compound from a plant matrix.
Caption: Workflow for Pressurized Liquid Extraction and Analysis of 1-CQA.
Inhibition of NF-κB Signaling Pathway by Caffeoylquinic Acids
Caffeoylquinic acids have been shown to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13] This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory genes.
The diagram below illustrates the simplified mechanism of NF-κB activation and the inhibitory action of caffeoylquinic acids.
Caption: Caffeoylquinic acids inhibit the NF-κB inflammatory pathway.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Strategy Based on Liquid-Liquid Extraction With Acid Condition and HSCCC for Rapid Enrichment and Preparative Separation of Three Caffeoylquinic Acid Isomers From Mulberry Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative separation of caffeoylquinic acid isomers from Lonicerae japonicae Flos by pH-zone-refining counter-current chromatography and a strategy for selection of solvent systems with high sample loading capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.6. HPLC-DAD Quantification of Caffeoylquinic Acids [bio-protocol.org]
- 10. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Caffeoylquinic Acid as an Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Caffeoylquinic acid (1-CQA) is a phenolic compound belonging to the chlorogenic acid family, a group of esters formed between caffeic acid and quinic acid.[1] Found in various plant species, 1-CQA and its isomers are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] Notably, 1-CQA has been identified as an effective inhibitor of the NF-κB signaling pathway and an inhibitor of the PD-1/PD-L1 interaction, highlighting its potential in immunology and oncology research.[2]
Accurate quantification of 1-CQA in plant extracts, dietary supplements, and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₉ |
| Molecular Weight | 354.31 g/mol |
| CAS Number | 1241-87-8 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
| UV max | 220, 247, 333 nm |
Storage and Stability:
Proper storage and handling of this compound standard are critical to maintain its integrity.
-
Solid Form: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: It is recommended to prepare fresh solutions for each use as solutions can be unstable.[2] If stock solutions must be prepared in advance, they should be aliquoted and stored in tightly sealed vials at -20°C for up to two weeks. Before use, allow the solution to equilibrate to room temperature for at least one hour.[3] Studies have shown that the stability of caffeoylquinic acids is affected by temperature and light.[3][4] Therefore, solutions should be protected from light.
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate standard solutions of this compound for calibration curves and quality control.
Materials:
-
This compound (≥98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.
-
Mix thoroughly by inversion. This solution should be stored at -20°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Store the working standard solutions at 4°C and use within the same day.
-
Protocol 2: Quantification of this compound by HPLC-DAD
Objective: To provide a validated HPLC-DAD method for the quantification of 1-CQA in sample extracts.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Quaternary pump, autosampler, column oven, DAD detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.2% Phosphoric acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic at 45% B for 20 minutes |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm |
Method Validation Parameters:
The following table summarizes typical validation parameters for the HPLC-DAD quantification of chlorogenic acids, which can be adapted for 1-CQA.
| Parameter | Typical Value | Reference |
| Linearity Range | 16.67 - 83.33 µg/mL | [5] |
| Correlation Coefficient (R²) | ≥ 0.999 | [5] |
| LOD | 0.18 - 0.39 mg/L | [6] |
| LOQ | 0.58 - 1.29 mg/L | [6] |
| Accuracy (% Recovery) | 97.23 - 108.63% | [5] |
| Precision (%RSD) | < 4% | [5] |
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To provide a sensitive and selective LC-MS/MS method for the quantification of 1-CQA, particularly in complex matrices.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | UHPLC system with binary pump and autosampler |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | Fused core C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A rapid gradient optimized for separation of isomers (e.g., < 4 min) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
Mass Spectrometry Parameters (MRM):
The following table provides example MRM transitions for chlorogenic acid isomers that can be used as a starting point for optimizing the analysis of 1-CQA.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Chlorogenic Acid Isomers | 353 | 191 | -65 | -24 |
| 353 | 85 | -65 | -64 |
Method Validation Parameters:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.06 - 2800 ng/mL (for chlorogenic acid) | [7] |
| LOD | 0.0025 µg/mL (for chlorogenic acid) | [8] |
| LOQ | 0.005 µg/mL (for chlorogenic acid) | [8] |
| Accuracy (% Recovery) | 92.1 - 113.2% | [7] |
| Precision (%RSD) | ≤ 6.5% | [7] |
Protocol 4: Sample Preparation from Plant Material
Objective: To efficiently extract this compound from plant matrices for subsequent analysis.
Materials:
-
Plant material (fresh or dried)
-
Liquid nitrogen (for fresh samples)
-
Mortar and pestle or grinder
-
70% Methanol in water
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Homogenization:
-
For fresh leaves, powder the sample (e.g., 1 g) using a mortar and pestle with liquid nitrogen.[9]
-
For dried material, grind the sample to a fine powder.
-
-
Extraction:
-
Clarification:
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of 1-CQA.
NF-κB Signaling Pathway
Caption: Inhibition of the canonical NF-κB pathway by 1-CQA.
PD-1/PD-L1 Signaling Pathway
Caption: 1-CQA inhibits the PD-1/PD-L1 interaction.
References
- 1. ohsu.edu [ohsu.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Caffeoylquinic Acid Solubility and Use in Cell-Based Assays
Introduction
1-Caffeoylquinic acid (1-CQA) is a phenolic acid and an important intermediate in lignin biosynthesis found in various plants.[1][2] It is a member of the caffeoylquinic acid family, which are esters of caffeic acid and quinic acid.[3] 1-CQA has garnered significant interest within the research and drug development community due to its diverse biological activities, including antioxidant, anti-influenza, anti-inflammatory, and antineoplastic properties.[1][4][5] Notably, it has been identified as an effective inhibitor of the NF-κB pathway and the PD-1/PD-L1 immune checkpoint interaction.[6][7]
These application notes provide detailed protocols for solubilizing 1-CQA in Dimethyl Sulfoxide (DMSO) for use in in vitro cell-based assays, along with an example experimental workflow and summaries of its mechanism of action.
Physicochemical Properties and Solubility
Properly solubilizing 1-CQA is the first critical step for obtaining reliable and reproducible results in cell-based experiments. DMSO is a common solvent for this compound.[1][8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1241-87-8 | [8][10] |
| Molecular Formula | C₁₆H₁₈O₉ | [8][10] |
| Molecular Weight | 354.31 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][11] |
| Purity | ≥98% (typical) | [8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 9 mg/mL (approx. 25.4 mM) | Sonication is recommended to aid dissolution. | [1] |
| Ethanol | Soluble | Specific solubility data not provided. | [2] |
| Methanol | Soluble | Specific solubility data not provided. | [2] |
| Acetone | Soluble | - | [8] |
| Chloroform | Soluble | - | [8] |
| Dichloromethane | Soluble | - | [8] |
| Ethyl Acetate | Soluble | - | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 1-CQA in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored and later diluted to working concentrations for cell treatment.
Materials:
-
This compound (powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath recommended)
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the mass of 1-CQA needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 354.31 g/mol x 1000 mg/g = 3.54 mg
-
-
Weighing: Carefully weigh out 3.54 mg of 1-CQA powder and place it into a sterile microcentrifuge tube.
-
Solubilization:
-
Add 1 mL of sterile DMSO to the tube containing the 1-CQA powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication: To ensure complete dissolution, place the tube in a sonicator water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (up to 3 years for powder) or -80°C for storage in solvent (up to 1 year).[1]
-
Note on Stability: Solutions are generally less stable than the powder form. It is recommended to prepare fresh solutions or use pre-packaged sizes when possible.[6]
Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general workflow for treating a cell line with 1-CQA and assessing its effect on cell viability. Concentrations should be optimized for the specific cell line and experimental goals. Studies have used 1-CQA in ranges from 1.25 µM to 100 µM.[12][13]
Workflow Diagram:
Caption: Experimental workflow for a typical cell viability assay using 1-CQA.
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, HT-29) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM 1-CQA stock solution.
-
Prepare serial dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
-
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 1-CQA, the vehicle control (DMSO), or medium only (untreated control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Mechanism of Action & Signaling Pathways
1-CQA exerts its biological effects by modulating key cellular signaling pathways, primarily related to inflammation and immune response.
Table 3: Quantitative Biological Activity of this compound
| Target/Assay | Value | Cell Line/System | Reference |
| NF-κB (p105) Binding | Kᵢ = 0.007 µM (or 0.002 µM) | In vitro binding assay | [6][7][8] |
| PD-1/PD-L1 Interaction | IC₅₀ = 87.28 µM | Surface Plasmon Resonance | [7][8] |
| Antiproliferative | 2.5 µM - 80 µM | HT-29 cells | [13] |
| Cytoprotective | 10 µM - 100 µM | HepG2 cells | [12] |
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation, immunity, and cell survival. 1-CQA has been shown to be an effective NF-κB inhibitor by binding with high affinity to the NF-κB precursor protein p105.[6][8] This interaction is thought to interfere with the processing of p105 into the active p50 subunit, thereby disrupting the formation of active NF-κB transcription factors and preventing their translocation to the nucleus.
Caption: Inhibition of the NF-κB pathway by this compound.
Blockade of the PD-1/PD-L1 Interaction
The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a critical immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade the immune system. 1-CQA has been identified as an inhibitor of this protein-protein interaction.[7][8] By binding to PD-1, 1-CQA blocks its engagement with PD-L1, thereby restoring T-cell activity and enhancing the anti-tumor immune response.[7]
Caption: 1-CQA blocks the PD-1/PD-L1 interaction, preventing T-cell suppression.
References
- 1. This compound | NF-κB | TargetMol [targetmol.com]
- 2. This compound | CAS:1241-87-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Npc233393 | C16H18O9 | CID 10155076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A promising strategy for investigating the anti-aging effect of natural compounds: a case study of caffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | 1241-87-8 [chemicalbook.com]
- 10. This compound - CAS - 1241-87-8 | Axios Research [axios-research.com]
- 11. adipogen.com [adipogen.com]
- 12. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antioxidant Capacity of 1-Caffeoylquinic Acid using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antioxidant capacity of 1-Caffeoylquinic acid, a prominent member of the caffeoylquinic acid (CQA) family, using the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Caffeoylquinic acids are a class of polyphenolic compounds found in various plant-based foods and beverages, renowned for their health-promoting properties, largely attributed to their antioxidant and anti-inflammatory effects.[1]
Introduction to Antioxidant Capacity Assays
The antioxidant activity of compounds like this compound is their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathophysiology of numerous diseases. The DPPH and ABTS assays are two of the most common spectrophotometric methods used to evaluate the radical scavenging ability of chemical compounds.[2] Both assays are based on the principle that an antioxidant will reduce a stable colored radical, leading to a decrease in absorbance that is proportional to the antioxidant concentration.
The DPPH assay utilizes the stable free radical DPPH, which has a deep violet color in solution and absorbs strongly at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow.
The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which has a characteristic absorbance spectrum with a maximum around 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]
Data Presentation: Antioxidant Capacity of Caffeoylquinic Acid Isomers
While specific comparative data for this compound was not available in a single study, the following table summarizes the antioxidant capacity of its closely related isomers, 3-, 4-, and 5-Caffeoylquinic acid, as determined by DPPH and ABTS assays. This data provides a strong indication of the expected antioxidant potential of this compound. The results are expressed in Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant capacity of a substance equivalent to that of the water-soluble vitamin E analog, Trolox.
| Compound | DPPH Assay (μmol Trolox eq/μmol)[4] | ABTS Assay (μmol Trolox eq/μmol)[4] |
| 3-Caffeoylquinic acid | ~1.1 | ~1.13 |
| 4-Caffeoylquinic acid | ~1.05 | ~1.09 |
| 5-Caffeoylquinic acid | ~1.2 | ~1.26 |
Note: The data presented is for isomers of this compound and serves as a reference for its expected antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted for the analysis of phenolic compounds like this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
This compound (or relevant CQA standard)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Trolox in methanol (e.g., 1 mM). From this, prepare a series of dilutions to create a standard curve (e.g., 0-500 µM).
-
Prepare a stock solution of this compound in methanol. Prepare a series of dilutions to be tested.
-
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the DPPH working solution to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) can be calculated from the standard curve of Trolox.
-
ABTS Radical Cation Decolorization Assay
This protocol is suitable for determining the antioxidant capacity of hydrophilic compounds like this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound (or relevant CQA standard)
-
Trolox for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of Trolox and a series of dilutions for the standard curve as described in the DPPH protocol.
-
Prepare a stock solution and a series of dilutions of this compound.
-
-
Assay:
-
To each well of a 96-well plate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value and TEAC are calculated similarly to the DPPH assay.
-
Visualizations
The following diagrams illustrate the chemical principles and experimental workflows of the DPPH and ABTS assays.
References
Application Note: Determining the Binding Affinity of 1-Caffeoylquinic Acid Using Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Caffeoylquinic acid (1-CQA), a derivative of caffeoylquinic acid, is a naturally occurring phenolic compound found in various plants. These compounds are known for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] Understanding the interaction of 1-CQA with its molecular targets is crucial for elucidating its mechanism of action and for the development of new therapeutics. One key protein of interest is the Insulin-like Growth Factor 1 Receptor (IGFR), which is implicated in longevity and aging.[1]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time.[2][3][4] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).[5][6] This application note provides a detailed protocol for using SPR to characterize the binding of 1-CQA to a target protein, using IGFR as an illustrative example.
Principle of SPR for Small Molecule Analysis
In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface in a continuous stream.[7] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram (response units vs. time).[4][5] For small molecule analysis, it is common to immobilize the larger protein (ligand) and flow the small molecule (analyte) over the surface.[2][3]
Experimental Protocols
This section details the methodology for determining the binding affinity of 1-CQA to a target protein, such as IGFR, using SPR.
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)
-
Sensor Chip: CM5 sensor chip (for amine coupling) or NTA sensor chip (for His-tagged proteins).[8][9]
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
For NTA chip: NiCl2 and imidazole solution.[8]
-
-
Target Protein: Recombinant human IGFR (or other protein of interest), >95% purity.
-
Analyte: this compound (1-CQA), high purity.
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), filtered and degassed.
-
Regeneration Solution: A solution appropriate for disrupting the protein-small molecule interaction without denaturing the immobilized protein (e.g., low pH glycine, high salt, or a specific competitor).
Experimental Workflow
The following diagram illustrates the general workflow for an SPR experiment to determine the binding affinity of 1-CQA.
Detailed Protocol
Step 1: Target Protein Immobilization (Amine Coupling Example)
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare the target protein (e.g., IGFR) in a low-salt buffer (e.g., 10 mM sodium acetate, pH 5.0) at a concentration of 20-50 µg/mL.
-
Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 5,000 - 10,000 RU for small molecule analysis).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Perform several priming cycles with the running buffer to ensure a stable baseline.
Step 2: 1-CQA Binding Analysis
-
Prepare a stock solution of 1-CQA in the running buffer. To avoid solubility issues, a small percentage of DMSO (e.g., <5%) can be used, ensuring the same concentration is present in the running buffer.
-
Create a series of dilutions of 1-CQA in the running buffer. A typical concentration range for initial screening would be from low nanomolar to high micromolar (e.g., 0.1 µM to 100 µM). Include a buffer-only injection as a blank control.
-
Inject the 1-CQA dilutions in order of increasing concentration over the immobilized protein surface. A typical injection protocol would involve a 120-180 second association phase followed by a 300-600 second dissociation phase.
-
Between each analyte injection, regenerate the sensor surface using the optimized regeneration solution to remove all bound 1-CQA.
-
The resulting sensorgrams will show the binding and dissociation of 1-CQA at each concentration.
Step 3: Data Analysis
-
Process the raw data by subtracting the response from the reference flow cell (if used) and the blank buffer injections.
-
Fit the processed sensorgrams to a suitable binding model. For many small molecule-protein interactions, a 1:1 Langmuir binding model is appropriate.[10]
-
The fitting process will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in a clear and concise table. The following is a hypothetical example for the binding of 1-CQA to IGFR.
| Analyte | Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) |
| 1-CQA | IGFR | 1.5 x 10³ | 3.0 x 10⁻² | 20 |
Biological Context: IGFR Signaling Pathway
The interaction between 1-CQA and IGFR may have implications for downstream signaling pathways related to aging and cellular metabolism. The following diagram illustrates a simplified insulin/IGF-1 signaling pathway, which could be modulated by the binding of 1-CQA.
Conclusion
Surface Plasmon Resonance provides a robust and sensitive method for characterizing the binding affinity and kinetics of small molecules like this compound to their protein targets.[2][11] The detailed protocol and data analysis workflow presented here offer a comprehensive guide for researchers in drug discovery and related fields to quantify these molecular interactions, thereby facilitating a deeper understanding of the biological activity of natural compounds.
References
- 1. A promising strategy for investigating the anti-aging effect of natural compounds: a case study of caffeoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. criver.com [criver.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicoyalife.com [nicoyalife.com]
- 9. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Metabolomic Analysis of Caffeoylquinic Acids using UPLC-QTOF-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeoylquinic acids (CQAs) are a significant class of phenolic compounds found widely in the plant kingdom, formed through the esterification of caffeic acid and quinic acid.[1][2] These compounds, including well-known isomers like chlorogenic acid, are of great interest to researchers in various fields due to their numerous reported health benefits, such as antioxidant, anti-inflammatory, antiviral, and anticarcinogenic properties.[1] Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has emerged as a powerful and sensitive analytical technique for the comprehensive profiling and quantification of CQAs in complex biological matrices.[1][3] This document provides detailed application notes and standardized protocols for the metabolomic analysis of caffeoylquinic acids using UPLC-QTOF-MS.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction (UAE) of Caffeoylquinic Acids from Plant Material
This protocol outlines the extraction of CQAs from plant tissues, a common practice in metabolomic studies of these compounds.[1][4]
Materials:
-
Plant sample (e.g., leaves, stems, roots), dried and ground to a fine powder
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 0.1 g of the powdered plant sample into a centrifuge tube.
-
Add 10 mL of the extraction solvent (e.g., 75% methanol with 1% formic acid in water). The choice of solvent percentage can be optimized depending on the specific plant matrix.[1][3][4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 10 minutes.[3]
-
Centrifuge the sample at 12,000 rpm for 10 minutes.[3]
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
Store the extracts at -20°C until UPLC-QTOF-MS analysis to prevent degradation.
UPLC-QTOF-MS Analysis
This section details the instrumental parameters for the separation and detection of CQAs.
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer (e.g., Waters ACQUITY UPLC H-Class with a Xevo G2 QTOF MS).[1]
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC CSH C18 (100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol[4] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds based on their polarity. The specific gradient program should be optimized for the sample matrix. |
QTOF-MS Parameters:
The mass spectrometer is typically operated in negative electrospray ionization (ESI-) mode for the analysis of CQAs.[1]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.5 kV |
| Sampling Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C[1] |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 700 L/h[1] |
| Mass Range | m/z 50 - 1000 |
| Acquisition Mode | MS^E (a data-independent acquisition mode that collects fragmentation data for all ions) |
Data Presentation
Quantitative Analysis of Caffeoylquinic Acid Derivatives
The following table summarizes the quantitative performance of a UPLC-MS/MS method for the determination of key caffeoylquinic acid derivatives.
| Compound | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Average Recovery (%) | RSD (%) |
| Chlorogenic acid (5-CQA) | 0.06 - 2800 | - | - | 92.1 - 113.2 | ≤6.5 |
| 1,3-di-O-caffeoylquinic acid (Cynarin) | 0.3 - 3000 | - | - | 92.1 - 113.2 | ≤6.5 |
| 1,5-di-O-caffeoylquinic acid | 0.24 - 4800 | - | - | 92.1 - 113.2 | ≤6.5 |
| Data adapted from a study on artichoke extracts using a triple-quadrupole mass spectrometer, demonstrating typical performance characteristics.[5] |
Identification of Common Caffeoylquinic Acids by UPLC-QTOF-MS
The identification of CQAs is based on their accurate mass and characteristic fragmentation patterns in MS/MS spectra.
| Compound | Molecular Formula | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |
| 3-O-caffeoylquinic acid | C₁₆H₁₈O₉ | 353.0878 | 191, 179, 135 |
| 4-O-caffeoylquinic acid | C₁₆H₁₈O₉ | 353.0878 | 191, 173, 135 |
| 5-O-caffeoylquinic acid | C₁₆H₁₈O₉ | 353.0878 | 191, 179, 161, 135 |
| 1,3-di-O-caffeoylquinic acid | C₂₅H₂₄O₁₂ | 515.1195 | 353, 191, 179, 135 |
| 3,4-di-O-caffeoylquinic acid | C₂₅H₂₄O₁₂ | 515.1195 | 353, 191, 179, 173, 135 |
| 3,5-di-O-caffeoylquinic acid | C₂₅H₂₄O₁₂ | 515.1195 | 353, 191, 179, 161, 135 |
| 4,5-di-O-caffeoylquinic acid | C₂₅H₂₄O₁₂ | 515.1195 | 353, 191, 179, 173, 161, 135 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the metabolomic analysis of caffeoylquinic acids.
Caption: A typical workflow for CQA analysis.
Phenylpropanoid Biosynthetic Pathway
Caffeoylquinic acids are synthesized via the phenylpropanoid pathway, a major route for the production of various phenolic compounds in plants.
Caption: Biosynthesis of Caffeoylquinic Acids.
Conclusion
UPLC-QTOF-MS is a highly effective platform for the detailed metabolomic analysis of caffeoylquinic acids. The high resolution and mass accuracy of QTOF-MS enable confident identification of CQA isomers, while the sensitivity of the technique allows for their accurate quantification in complex samples. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for the analysis of these important bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Analysis Using Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UPLC-Q-TOF MS) Uncovers the Effects of Light Intensity and Temperature under Shading Treatments on the Metabolites in Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
1-Caffeoylquinic acid stability under different storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Caffeoylquinic acid (1-CQA) under various storage conditions. Adhering to proper storage and handling protocols is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound (1-CQA) and other caffeoylquinic acids (CQAs) is primarily influenced by temperature, light exposure, and pH.[1][2] While the solvent type has a less pronounced effect, inappropriate choices can contribute to degradation under suboptimal temperature and light conditions.[1][3]
Q2: What is the recommended method for storing 1-CQA powder?
A2: For long-term stability, 1-CQA powder should be stored at -20°C in a tightly sealed container, protected from light.[4][5] Under these conditions, the powder can be stable for up to three years.[4]
Q3: How should I prepare and store 1-CQA solutions?
A3: It is highly recommended to prepare 1-CQA solutions fresh for immediate use, as they are known to be unstable.[6] If a stock solution must be prepared, it should be stored at -80°C for a maximum of one year.[4] Use amber vials or wrap containers in foil to protect from light.
Q4: How does pH impact the stability and integrity of 1-CQA?
A4: 1-CQA is most stable in acidic conditions.[1][7] At neutral and alkaline pH values, it can rapidly undergo isomerization, converting to other CQA isomers such as 3-CQA, 4-CQA, and 5-CQA.[1][8] This can lead to the appearance of unexpected peaks in chromatographic analyses and inaccurate quantification.
Q5: What are the common degradation pathways for 1-CQA?
A5: The main degradation pathways for CQAs, including 1-CQA, are isomerization (acyl migration to different positions on the quinic acid), hydrolysis, and methylation.[1][2] Isomerization alters the specific isomer without changing the molecular weight, while hydrolysis breaks the ester bond to yield caffeic acid and quinic acid.[9]
Troubleshooting Guide
Problem: My experimental results with 1-CQA are inconsistent or not reproducible.
-
Possible Cause: Degradation of the 1-CQA standard or sample due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both powder and solutions are stored at the recommended temperatures and protected from light.
-
Prepare Fresh Solutions: Discard any aged solutions, especially those kept at room temperature or 4°C for extended periods. Prepare a new solution from the powder stock for each experiment.
-
Run a Quality Control Check: Analyze your newly prepared 1-CQA standard using a validated analytical method (e.g., HPLC-PDA) to confirm its purity and concentration before proceeding with experiments.
-
Problem: I am observing new or unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Isomerization of 1-CQA into other caffeoylquinic acid isomers (e.g., 3-CQA, 4-CQA, 5-CQA).
-
Troubleshooting Steps:
-
Check Solution pH: Neutral or alkaline conditions (pH > 7) significantly accelerate the isomerization of CQAs.[7][8]
-
Acidify Your Solvent: If your experimental design allows, ensure your solvent system is acidic to maintain the stability of the 1-CQA isomer.
-
Analyze Isomer Standards: If available, run standards of other CQA isomers to confirm if the new peaks correspond to known isomers.
-
Use Mass Spectrometry: Employ HPLC-MS to confirm that the new peaks have the same mass as 1-CQA, which would strongly suggest isomerization.[1]
-
Problem: The concentration of my 1-CQA solution decreases rapidly, even when stored for a short time.
-
Possible Cause: Accelerated degradation due to exposure to room temperature and/or light.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Always use amber glassware or light-blocking containers for preparing and storing solutions.[1] Keep samples covered during experimental procedures.
-
Maintain Low Temperature: During experiments, keep your 1-CQA solutions on ice. CQAs are relatively stable at 4°C for short periods (up to 7 days) but degrade extensively at room temperature.[1]
-
Evaluate Solvent Purity: Ensure the solvent used for dissolution is of high purity and free from contaminants that could accelerate degradation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container Type | Key Considerations |
| Powder | -20°C | Up to 3 years[4] | Tightly sealed, light-proof | Avoid repeated freeze-thaw cycles. |
| Solution (in DMSO) | -80°C | Up to 1 year[4] | Amber vial, tightly sealed | Prepare single-use aliquots to prevent contamination and degradation from handling. |
| Working Solution | 4°C | < 24 hours | Amber vial or foil-wrapped | Prepare fresh daily for best results. Solutions are generally unstable.[6] |
Table 2: Influence of Key Factors on Caffeoylquinic Acid Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | High temperatures accelerate degradation and isomerization.[1] Stability is significantly better at 4°C than at room temperature.[1] | Store stock materials at -20°C (powder) or -80°C (solution). Keep working solutions on ice. |
| Light | Direct light exposure causes significant degradation and cis-trans isomerization.[1][9] | Store and handle in amber vials or protect from light by wrapping containers in aluminum foil.[4] |
| pH | Stable in acidic conditions. Rapid isomerization occurs in neutral and alkaline solutions.[1][7][8] | Use acidic buffers or solvents where possible. Avoid neutral or basic conditions to prevent isomerization. |
| Solvent | Less critical than other factors, but degradation can occur in common solvents if exposed to light and heat.[1] | Use high-purity solvents (e.g., DMSO, Methanol). Prepare solutions fresh before use.[6] |
Experimental Protocols
Protocol 1: Preparation of 1-CQA Stock Solution
-
Allow the 1-CQA powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of 1-CQA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the target concentration. For DMSO, sonication may be recommended to ensure complete dissolution.[4]
-
Vortex the solution until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected vials and store immediately at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is a representative method based on literature for analyzing CQA stability.[1][2]
-
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 10-20% B
-
10-25 min: 20-30% B
-
25-30 min: 30-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare 1-CQA samples according to the stability study design (e.g., after storage at different temperatures for 7 days).
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the 1-CQA peak and the appearance of any new peaks (degradants or isomers).
-
Quantify the remaining 1-CQA by comparing its peak area to that of a freshly prepared standard (T=0 sample).
-
Visualizations
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | NF-κB | TargetMol [targetmol.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. [Degradation kinetics of chlorogenic acid, cryptochlorogenic acid, and neochlorogenic acid at neutral and alkaline pH values] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Caffeoylquinic Acid Degradation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Caffeoylquinic acid (1-CQA).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound (1-CQA), like other caffeoylquinic acid (CQA) isomers, are isomerization, hydrolysis, and methylation.[1][2][3]
-
Isomerization (Acyl Migration): This is a major degradation pathway where the caffeoyl group migrates from the 1-position to other hydroxyl groups on the quinic acid ring, forming other mono-CQA isomers such as 3-CQA, 4-CQA, and 5-CQA.[1][4] This process is influenced by factors like pH, temperature, and light.[1][2][3]
-
Hydrolysis: The ester bond linking the caffeic acid and quinic acid moieties can be cleaved, resulting in the formation of caffeic acid and quinic acid.[1][2]
-
Methylation: Under certain conditions, particularly in methanol-containing solutions, methylation of the CQA molecule can occur.[1][2]
Q2: What are the main factors that influence the stability of 1-CQA in solution?
A2: The stability of 1-CQA is primarily affected by temperature, light, and the pH of the solution.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation of CQAs.[1] While mono-acyl CQAs are generally more stable than di-acyl CQAs, storage at room temperature can lead to significant degradation over time compared to refrigerated conditions (e.g., 4°C).[1]
-
Light: Exposure to light can promote the isomerization of CQAs through acyl migration.[1] It is recommended to store 1-CQA solutions in amber or light-protecting vials.
-
pH: CQAs are known to be unstable under neutral and alkaline conditions, which can rapidly accelerate isomerization and degradation.[5] Acidic conditions are generally preferred for better stability.
-
Solvent: The choice of solvent can also impact stability. For instance, CQAs have been observed to degrade more readily in methanol compared to aqueous methanol solutions, potentially due to the formation of methanol adducts or esters.[1]
Q3: How does the stability of 1-CQA compare to other mono-CQA isomers?
A3: While specific comparative stability studies focusing on 1-CQA are limited, some inferences can be drawn. The lability of the caffeoyl group during mass spectrometry fragmentation is similar for the 1- and 5-positions, suggesting that the ester bond at position 1 is relatively susceptible to cleavage, similar to the more commonly studied 5-CQA. In general, mono-acyl CQAs are significantly more stable than their di-acyl counterparts.[1][2]
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my chromatogram when analyzing a 1-CQA standard solution.
-
Possible Cause 1: Isomerization.
-
Troubleshooting: Your 1-CQA standard may have isomerized to 3-, 4-, and/or 5-CQA. This is a common issue, especially if the solution has been stored for a period, exposed to light, or is at a neutral or alkaline pH.[1][5]
-
Solution: Prepare fresh standard solutions in a suitable acidic buffer. Store stock solutions at low temperatures (e.g., 4°C or -20°C) in light-protected containers. When analyzing, compare the retention times of the unexpected peaks with those of authentic standards of other CQA isomers if available.
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting: The unexpected peaks could be caffeic acid and quinic acid, the hydrolysis products of 1-CQA.
-
Solution: Check for the presence of these compounds by comparing with their respective standards. Hydrolysis is accelerated by higher temperatures and pH. Ensure your experimental conditions are optimized to minimize this.
-
-
Possible Cause 3: Contamination of the standard.
Problem 2: I am seeing a decrease in the concentration of my 1-CQA sample over a short period.
-
Possible Cause 1: Unsuitable storage conditions.
-
Possible Cause 2: Interaction with the sample matrix.
-
Troubleshooting: If your 1-CQA is in a complex matrix (e.g., a plant extract or biological fluid), other components in the matrix could be promoting its degradation.
-
Solution: Perform stability studies of 1-CQA in the specific matrix to understand its behavior. Consider solid-phase extraction (SPE) or other sample cleanup methods to remove interfering substances.
-
Problem 3: I am having difficulty separating 1-CQA from other CQA isomers using HPLC.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting: CQA isomers are structurally very similar, making their separation challenging.[8]
-
Solution: Optimize your HPLC method. Consider using a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl phase). Adjusting the mobile phase composition, gradient, and temperature can also improve resolution. Refer to the detailed experimental protocols below for a starting point. While the mass fragmentation of 1-CQA and 5-CQA can be indistinguishable, they are separable by reversed-phase chromatography.
-
Quantitative Data on CQA Degradation
Table 1: Thermal Stability of CQAs in 50% (v/v) Aqueous Methanol (Stored in a brown bottle for 7 days)
| Compound | % Degradation at Room Temperature | % Degradation at 4°C |
| 3-CQA | Stable | Stable |
| 4-CQA | Stable | Stable |
| 5-CQA | Stable | Stable |
| 1,3-diCQA | Stable | Stable |
| 3,4-diCQA | 7.82 | Stable |
| 3,5-diCQA | 7.03 | Stable |
| 4,5-diCQA | 10.08 | Stable |
| Data sourced from a study on CQA stability.[1] |
Table 2: Degradation of CQAs in Solution at Room Temperature (Stored in a transparent bottle for 7 days)
| Compound | % Degradation in 50% Methanol | % Degradation in 100% Methanol |
| 3-CQA | 11.59 | 8.82 |
| 4-CQA | 6.96 | 46.09 |
| 5-CQA | 10.19 | 24.63 |
| 1,3-diCQA | 6.89 | 11.93 |
| 3,4-diCQA | 17.44 | 33.25 |
| 3,5-diCQA | 14.43 | 17.44 |
| 4,5-diCQA | 18.02 | 44.96 |
| Data sourced from a study on CQA stability.[1] |
Experimental Protocols
Protocol 1: HPLC-PDA Analysis of this compound and its Degradation Products
This protocol is adapted from methods used for the analysis of various CQA isomers.[1][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0–11 min: 10%–18% B
-
11–16 min: 18% B
-
16–20 min: 18%–10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
Protocol 2: Stability Testing of this compound in Solution
This is a general protocol for assessing the stability of 1-CQA under different conditions, based on ICH guidelines.[9]
-
Preparation of Stock Solution: Prepare a stock solution of 1-CQA of known concentration in a suitable solvent (e.g., 50% methanol with a small amount of acid for stability).
-
Experimental Conditions: Aliquot the stock solution into separate vials for each test condition. Examples of conditions to test include:
-
Temperature: 4°C, 25°C (room temperature), 40°C.
-
Light: Amber vials (light-protected) vs. clear vials (exposed to light).
-
pH: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9).
-
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, and 7 days).
-
Analysis: At each time point, withdraw a sample from each condition and analyze using a validated HPLC method (as described in Protocol 1).
-
Data Evaluation: Calculate the percentage of 1-CQA remaining at each time point relative to the initial concentration (time 0). Identify and quantify any degradation products formed.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for 1-CQA stability analysis.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. snscourseware.org [snscourseware.org]
Technical Support Center: Troubleshooting Peak Tailing for 1-Caffeoylquinic Acid in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues with 1-Caffeoylquinic acid in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Question: Why is my this compound peak tailing in my reverse-phase HPLC chromatogram?
Peak tailing for this compound, a type of chlorogenic acid, is a common issue in reverse-phase HPLC. It is often characterized by an asymmetric peak with a trailing edge.[1][2] This phenomenon can compromise the accuracy and reproducibility of your quantitative analysis by affecting peak integration and resolution.[3][4] The primary causes are often related to secondary interactions between the analyte and the stationary phase, as well as suboptimal mobile phase conditions.[2][5][6]
Here is a step-by-step guide to troubleshoot and resolve peak tailing for this compound:
Step 1: Evaluate the Mobile Phase pH
-
Issue: this compound is a phenolic acid. At a mobile phase pH close to its pKa, a mixed population of ionized and unionized species can exist, leading to peak distortion.[7][8] Additionally, at mid-to-high pH, residual silanol groups on the silica-based stationary phase become ionized and can interact with the analyte, causing tailing.[1][5][9]
-
Solution: Lower the pH of your mobile phase. Operating at a pH of around 2.5 to 3.0 will ensure that the silanol groups are protonated and non-ionized, minimizing secondary interactions.[6][10] This will also keep the this compound in its unionized form, leading to better retention and peak shape.[9]
-
Recommended Action: Incorporate an acidic modifier into your mobile phase. Common choices include formic acid, acetic acid, or citric acid at concentrations typically around 0.1%.[3][10] For example, a mobile phase of water with 0.1% formic acid and acetonitrile is often effective.[11][12]
Step 2: Assess the HPLC Column
-
Issue: The type and condition of your HPLC column play a critical role. Standard silica-based C18 columns can have residual silanol groups that lead to peak tailing with polar compounds like this compound.[2][5] Column contamination or degradation can also be a significant factor.[2]
-
Solutions:
-
Use an End-capped or Base-Deactivated Column: These columns have their residual silanol groups chemically bonded with a reagent like trimethylsilyl (TMS), which reduces their activity and minimizes secondary interactions.[10]
-
Consider a Different Stationary Phase: An RP-Amide stationary phase has shown good selectivity and peak shape for caffeoylquinic acids.[11][12]
-
Check for Column Contamination: If the column has been used extensively, strongly retained compounds may have accumulated at the column head.[2]
-
Inspect for Column Voids: A void at the column inlet can cause peak distortion.[6]
-
-
Recommended Actions:
-
If you are not already using one, switch to an end-capped or base-deactivated C18 column.
-
If peak tailing persists, consider a column with a different stationary phase chemistry.
-
To address potential contamination, flush the column with a strong solvent. If the column manufacturer's instructions permit, you can also try backflushing.[10]
-
If a column void is suspected, replacing the column is the most reliable solution.
-
Step 3: Review System and Method Parameters
-
Issue: Several other factors related to the HPLC system and analytical method can contribute to peak tailing. These include extra-column volume, sample overload, and inappropriate sample solvent.[1][2][10]
-
Solutions:
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2][10]
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][10]
-
Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be of similar or weaker strength than the initial mobile phase.[3]
-
-
Recommended Actions:
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for analyzing this compound?
A good starting point is a gradient elution with an aqueous mobile phase containing an acid modifier and an organic solvent. For example, you can use Water with 0.1% Formic Acid as mobile phase A and Acetonitrile as mobile phase B.[11][12] A low pH is crucial for good peak shape.[6][10]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH directly influences the ionization state of both the this compound and the residual silanol groups on the stationary phase. At a low pH (around 2.5-3), the carboxylic acid group of the analyte is protonated, and the silanols are non-ionized, leading to a single retention mechanism and a symmetrical peak.[6][9] At higher pH values, interactions between the ionized analyte and ionized silanols can cause peak tailing.[1][5]
Q3: Can metal contamination in my HPLC system cause peak tailing for this compound?
Yes, trace metal contamination in the stationary phase or from stainless-steel components of the HPLC system can lead to chelation with compounds that have electron-donating groups, such as the catechol moiety in this compound.[2][6] This can result in peak tailing. Using a column with high-purity silica can help mitigate this issue.[10]
Q4: I've tried adjusting the mobile phase and changing the column, but the peak is still tailing. What else can I check?
If you have addressed the most common causes, consider the following:
-
Guard Column: If you are using a guard column, it may be contaminated or blocked. Try removing it to see if the peak shape improves.
-
Detector Settings: While less common, incorrect detector settings could potentially affect the appearance of the peak.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered to remove any particulates that could block the column frit.[13]
-
Co-eluting Impurity: It's possible that a co-eluting impurity is causing the appearance of a tailing peak.[5] Changing the detection wavelength might help to confirm this.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Phenolic Acid
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 7.0 | > 2.0 | Severe Tailing |
| 5.0 | 1.8 | Moderate Tailing |
| 3.0 | 1.2 | Symmetrical |
Note: This table illustrates the general trend observed for acidic analytes. The asymmetry factor is calculated as B/A, where B is the peak width after the peak center and A is the peak width before the peak center at 10% of the peak height.[5]
Table 2: Typical HPLC Method Parameters for Caffeoylquinic Acid Analysis
| Parameter | Condition | Reference |
| Column | Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm) | [11][12] |
| Mobile Phase A | 5% Formic Acid in Water | [11][12] |
| Mobile Phase B | Acetonitrile | [11][12] |
| Flow Rate | 0.9 mL/min | [11][12] |
| Detection Wavelength | 325 nm | [11][14] |
| Column Temperature | 30 °C | [11][12] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix the solution thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or helium sparging).
-
Repeat the process for the organic mobile phase (e.g., Acetonitrile with 0.1% Formic Acid) if required.
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 1-Caffeoylquinic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Caffeoylquinic acid (1-CQA) during sample preparation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (1-CQA) and why is its stability important?
A1: this compound (1-CQA) is a phenolic compound belonging to the family of caffeoylquinic acids (CQAs), which are esters of caffeic acid and quinic acid.[1][2] These compounds are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1] The stability of 1-CQA during sample preparation is crucial for accurate quantification and for preserving its biological activity in extracts intended for research or product development.
Q2: What are the main causes of 1-CQA degradation during sample preparation?
A2: The primary causes of 1-CQA degradation are hydrolysis and isomerization.[3] These processes can be triggered by several factors, including:
-
Temperature: Elevated temperatures can accelerate both hydrolysis and the migration of the caffeoyl group (isomerization).[3][4]
-
pH: Neutral to alkaline conditions can promote the isomerization of CQAs. While some CQAs are more stable in acidic conditions, extreme pH levels should be avoided.[3][4]
-
Light: Exposure to light can lead to fluctuations in the relative content of CQA isomers.[3]
-
Enzymatic Activity: Endogenous enzymes in the sample matrix can contribute to the degradation of CQAs.
-
Solvent Choice: Certain solvents, such as methanol, have been shown to contribute to the degradation of CQAs.[3]
Q3: How does the stability of 1-CQA compare to other CQA isomers?
A3: Mono-acyl CQAs, including 1-CQA, are generally more stable than di-acyl CQAs.[3][5] Among the mono-acyl isomers, stability can vary. For instance, studies on other mono-CQAs have shown different degradation rates under the same conditions. While specific comparative data for 1-CQA is limited, the general principles of CQA stability apply.
Q4: What are the recommended storage conditions for samples containing 1-CQA?
A4: To minimize degradation, samples containing 1-CQA should be stored at low temperatures (e.g., in a refrigerator at 4°C for short-term storage or frozen for long-term storage) and protected from light.[3] It is also advisable to use appropriate, well-sealed containers to prevent evaporation and contamination. For precious samples, using low-bind tubes and storing them at high concentrations can help reduce loss due to adhesion to container walls.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of 1-CQA in the final extract. | 1. Hydrolysis during extraction: The extraction temperature may be too high, or the extraction time too long. 2. Inappropriate solvent: The chosen solvent may be causing degradation. 3. Isomerization: The pH of the extraction medium may be promoting the conversion of 1-CQA to other isomers. | 1. Optimize extraction parameters: Use lower temperatures and shorter extraction times. Consider methods like ultrasound-assisted extraction (UAE) which can be effective at lower temperatures. 2. Select a suitable solvent: Ethanol-water mixtures are often effective for extracting CQAs. Avoid pure methanol if possible. 3. Control pH: Maintain a slightly acidic pH during extraction to improve stability. |
| Inconsistent quantification of 1-CQA across different sample preparations. | 1. Variable degradation: Inconsistent exposure to heat, light, or pH variations between samples. 2. Sample heterogeneity: Uneven distribution of 1-CQA in the source material. 3. Incomplete extraction: The extraction protocol may not be robust enough to consistently extract all the 1-CQA. | 1. Standardize the entire workflow: Ensure all samples are processed under identical conditions (temperature, time, light exposure, pH). 2. Homogenize the sample: Thoroughly grind and mix the source material before taking aliquots for extraction. 3. Validate the extraction method: Perform recovery studies to ensure the extraction method is efficient and reproducible. |
| Appearance of unexpected peaks in the chromatogram corresponding to other CQA isomers. | 1. Isomerization: The sample preparation conditions (e.g., high temperature, neutral/alkaline pH) are causing the acyl group of 1-CQA to migrate to other positions on the quinic acid moiety. | 1. Adjust pH: Use a slightly acidic buffer or solvent system during extraction and storage. 2. Minimize heat exposure: Use cold extraction methods or keep the sample cool throughout the process. |
III. Quantitative Data on CQA Stability
The following tables summarize the degradation of various caffeoylquinic acids under different conditions. While specific data for 1-CQA is limited, the data for other mono-acyl CQAs can provide valuable insights into its expected stability.
Table 1: Thermal Stability of Caffeoylquinic Acids in 50% (v/v) Aqueous Methanol (Stored in a brown bottle for 7 days)
| Compound | Degradation at Room Temperature (%) | Degradation at 4°C (%) |
| 3-CQA | Not specified, but mono-acyl CQAs reported as stable | Relatively stable |
| 4-CQA | Not specified, but mono-acyl CQAs reported as stable | Relatively stable |
| 5-CQA | Not specified, but mono-acyl CQAs reported as stable | Relatively stable |
| 1,3-diCQA | Stable | Relatively stable |
| 3,4-diCQA | 7.82 | Relatively stable |
| 3,5-diCQA | 7.03 | Relatively stable |
| 4,5-diCQA | 10.08 | Relatively stable |
Data adapted from a study on the stability of various CQAs. Mono-acyl CQAs were generally found to be stable at room temperature over 7 days in this particular study.[3]
Table 2: Stability of Caffeoylquinic Acids in Methanol Solutions at Room Temperature (Stored in a transparent bottle for 7 days)
| Compound | Degradation in 50% Methanol (%) | Degradation in 100% Methanol (%) |
| 3-CQA | 11.59 | 8.82 |
| 4-CQA | 6.96 | 46.09 |
| 5-CQA | 10.19 | 24.63 |
| 1,3-diCQA | 6.89 | 11.93 |
| 3,4-diCQA | 17.44 | 33.25 |
| 3,5-diCQA | 14.43 | 17.44 |
| 4,5-diCQA | 18.02 | 44.96 |
Data sourced from a study on CQA stability, indicating that CQAs are unstable when dissolved in methanol, especially at higher concentrations and when exposed to light.[3]
IV. Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of CQAs from Plant Material
This protocol provides a general guideline for extracting CQAs, which can be optimized for 1-CQA.
Materials:
-
Lyophilized and powdered plant material
-
70% Ethanol (v/v) in water
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C).
-
After sonication, centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Store the vial at 4°C and protect from light until analysis.
Protocol 2: UPLC-MS/MS for Quantification of 1-CQA
This is a representative method for the quantitative analysis of CQAs.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 1-CQA from other isomers (e.g., start with a low percentage of B, ramp up to elute the compounds, and then re-equilibrate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-CQA and an internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity for each transition.
V. Visualizations
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.edu [ohsu.edu]
- 3. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in the quantification of 1-Caffeoylquinic acid by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry-based quantification of 1-Caffeoylquinic acid (1-CQA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] When analyzing this compound, these components can either suppress or enhance its signal in the mass spectrometer, leading to inaccurate quantification.[2][3] This phenomenon is a significant concern in complex biological matrices like plasma, urine, or plant extracts because it can compromise the accuracy, precision, and sensitivity of the analytical method.[2][4] Electrospray ionization (ESI), a common technique for analyzing polar molecules like 1-CQA, is particularly susceptible to these effects.[3]
Q2: What are the common sources of matrix effects in bioanalytical samples?
A2: The primary sources are endogenous components of the biological matrix. In plasma or serum samples, phospholipids from cell membranes are a notorious cause of ion suppression. Other sources include salts, endogenous metabolites, amino acids, and lipids.[3] If the analysis involves samples from clinical studies, concomitant medications and their metabolites can also interfere with the quantification.[5]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The most common method is the post-extraction spike analysis . This involves comparing the mass spectrometry response of 1-CQA in a pure solution to its response when spiked into a blank matrix extract at the same concentration.[4] A significant difference in signal intensity indicates the presence of matrix effects. A more qualitative method is post-column infusion , which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for 1-CQA quantification?
A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte.[2][6] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and highly accurate quantification.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
Problem: Poor Reproducibility and Inaccurate Results
Your quality control (QC) samples are failing, and the quantification results are inconsistent across different sample lots.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose and resolve issues related to matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Technical Support Center: Enhancing the Solubility of 1-Caffeoylquinic Acid for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 1-Caffeoylquinic acid (1-CQA) in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-CQA) and why is its solubility important?
This compound is a bioactive phenolic compound found in various plants.[1][2] It is known for its antioxidant, anti-inflammatory, and potential anti-cancer properties, often attributed to its ability to inhibit the NF-κB signaling pathway.[2][3][4][5] For accurate and reproducible results in biological assays, 1-CQA must be fully dissolved in the culture medium to ensure uniform exposure to cells and reliable dose-response relationships. Poor solubility can lead to precipitation, reducing the effective concentration of the compound and potentially causing misleading experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
1-CQA is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.[2][6] While caffeoylquinic acids (CQAs) are generally considered water-soluble, their solubility in aqueous solutions decreases as the number of caffeoyl groups increases due to a rise in lipophilicity.[1][7]
Q3: How should I prepare a stock solution of 1-CQA?
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[8] A stock solution of 1-CQA in DMSO can be prepared at a concentration of up to 9 mg/mL (25.4 mM); sonication can aid in dissolution.[8] For related compounds like chlorogenic acid, solubility in DMSO is even higher, at approximately 50 mg/mL.[9][10]
Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A concentration of less than 0.5% is generally considered safe for most cell lines, though it is always best to run a solvent control to assess the specific impact on your cells. Some sensitive assays may require even lower concentrations, such as below 0.1%.
Q5: My 1-CQA precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for compounds with limited water solubility. Here are a few steps you can take to address this:
-
Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. Gentle sonication can also help to redissolve the precipitate.
-
Warming: Briefly warming the solution in a 37°C water bath can increase the solubility of the compound.
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Use of a Co-solvent: Incorporating a small amount of a water-miscible organic solvent, such as ethanol, in the final solution can improve solubility. However, the final concentration of all organic solvents should be tested for cellular toxicity.
-
pH Adjustment: The solubility of phenolic compounds like 1-CQA can be pH-dependent. Adjusting the pH of the final solution may enhance solubility. The stability of CQAs can decrease with increasing alkalinity.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving 1-CQA powder. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use sonication to aid dissolution, especially when preparing concentrated stock solutions in DMSO.[8] |
| Precipitate forms in the vial of stock solution during storage. | The solution may be supersaturated or has undergone temperature fluctuations. | Warm the vial to 37°C and vortex or sonicate to redissolve the compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] |
| Inconsistent results between experiments. | Precipitation of 1-CQA in the assay medium, leading to variable effective concentrations. Degradation of 1-CQA in solution. | Prepare fresh dilutions from the stock solution for each experiment. Ensure complete dissolution before adding to cells. Protect stock solutions from light and store them appropriately to minimize degradation.[3] |
| Observed cellular toxicity at low 1-CQA concentrations. | The toxicity may be due to the solvent (e.g., DMSO) rather than the compound itself. | Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to differentiate between compound-specific effects and solvent-induced toxicity. |
| Cloudiness or precipitate in the cell culture medium after adding 1-CQA. | This can be due to the low aqueous solubility of 1-CQA or interactions with components in the medium, such as proteins or salts.[12] | Follow the steps outlined in FAQ #5. Consider using a serum-free medium for the initial dissolution before adding serum, as proteins can sometimes contribute to precipitation. |
Quantitative Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 9 mg/mL (25.4 mM) | [8] |
| 250 mg/mL (705.60 mM) with ultrasound | [13] | ||
| Methanol | Soluble | [2][6] | |
| Ethanol | Soluble | [2][6] | |
| Acetone | Soluble | [2][5] | |
| Chloroform | Soluble | [2][5] | |
| Dichloromethane | Soluble | [5] | |
| Ethyl Acetate | Soluble | [5] | |
| Chlorogenic acid (3-O-Caffeoylquinic acid) | PBS (pH 7.2) | ~25 mg/mL | [9][10] |
| DMSO | ~50 mg/mL | [9][10] | |
| Ethanol | ~25 mg/mL | [9][10] | |
| DMF | ~71 mg/mL | [9] | |
| 1,3-Dicaffeoylquinic acid | DMSO | 100 mg/mL (193.63 mM) with ultrasound | [14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 1-CQA in DMSO
Materials:
-
This compound (MW: 354.31 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.54 mg of 1-CQA powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM 1-CQA stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM 1-CQA stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of the stock solution to 990 µL of medium).
-
Immediately after adding the stock solution to the medium, vortex the tube well to ensure rapid and uniform mixing. This helps to prevent precipitation.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Add the final working solutions to your cell cultures, ensuring that the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically <0.5%).
Visualizations
Caption: Experimental workflow for preparing 1-CQA solutions.
Caption: 1-CQA inhibits the NF-κB signaling pathway.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1241-87-8 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS:1241-87-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. Optimization of the Accelerated Solvent Extraction of Caffeoylquinic Acids from Forced Chicory Roots and Antioxidant Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | NF-κB | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: 1-Caffeoylquinic Acid Reference Standards
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Caffeoylquinic acid (1-CQA) reference standards. It covers purity assessment, analytical methodologies, and common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard shows multiple peaks on the HPLC chromatogram. What is the likely cause?
A: The appearance of multiple peaks from a 1-CQA standard is a common issue that can stem from several factors:
-
Isomerization: Caffeoylquinic acids (CQAs) are prone to acyl migration, where the caffeoyl group moves to different positions on the quinic acid ring.[1] This means your 1-CQA may have converted to other isomers like 3-CQA (Chlorogenic acid), 4-CQA, or 5-CQA, which will appear as distinct peaks.[1][2] The fragmentation of 1-CQA can be indistinguishable from 5-CQA, making chromatographic separation crucial.[3]
-
Degradation: The ester bond in 1-CQA can be hydrolyzed, breaking the molecule down into caffeic acid and quinic acid. This is a common degradation pathway.[2][4]
-
Presence of Related Impurities: The standard may contain structurally related impurities from its synthesis or purification process, such as dicaffeoylquinic acids (diCQAs).
-
Improper Storage: CQAs are sensitive to temperature and light, which can accelerate degradation and isomerization.[1][2][4] Solutions are particularly unstable and should be prepared fresh for analysis.[5]
Q2: How can I definitively confirm the identity and purity of my 1-CQA reference standard?
A: A multi-technique approach is recommended for comprehensive qualification of a reference standard:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is the primary method for determining purity. Purity is typically assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.[6] The UV spectrum should also be checked for consistency, as CQAs have characteristic absorbance maxima around 325-327 nm.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique confirms the molecular weight and provides structural information through fragmentation patterns.[9] For 1-CQA, you should observe the deprotonated molecule [M-H]⁻ at m/z 353.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for unambiguous structure elucidation and confirmation of the caffeoyl group's position on the quinic acid moiety.[7][10][11]
Q3: What are the optimal storage conditions for 1-CQA reference standards to ensure stability?
A: Proper storage is critical to prevent degradation and maintain the integrity of the standard.
-
Solid Form: As a powder, the standard should be stored at -20°C.[5] Under these conditions, it can be stable for up to three years.[5] It is crucial to keep it away from direct sunlight.[12]
-
In Solution: Solutions of 1-CQA are generally unstable and should be prepared fresh before use.[5] If short-term storage is necessary, stock solutions prepared in methanol containing 0.1% v/v formic acid can be stable for up to six months when stored in the dark at -20°C.[9] The main factors affecting stability are temperature and light.[1][4]
Q4: I am having difficulty chromatographically separating 1-CQA from its other isomers. Do you have any HPLC method recommendations?
A: Achieving good resolution between CQA isomers is a known analytical challenge.[9] Here are some suggestions:
-
Column Selection: Fused-core C18 or specialized phases like RP-Amide can provide unique selectivity and high efficiency for separating these closely related compounds.[13]
-
Mobile Phase: A gradient elution using an acidified aqueous mobile phase (e.g., water with formic or citric acid) and an organic modifier like acetonitrile or methanol is typically required.[14][15] Using a low pH (around 2.4-3.0) helps to suppress the ionization of the carboxylic acid and phenolic groups, leading to sharper peaks and better separation.[14]
-
Method Optimization: Fine-tuning the gradient slope, flow rate, and column temperature can significantly impact the resolution. Slower gradients often improve the separation of critical isomer pairs.
Q5: What are the characteristic mass spectrometry fragments I should look for to identify 1-CQA?
A: In negative ion electrospray ionization (ESI-), 1-CQA will typically produce a deprotonated molecular ion [M-H]⁻ at m/z 353.[2] Collision-induced dissociation (CID) will yield characteristic fragment ions that are diagnostic for mono-caffeoylquinic acids. Key fragments include:
-
m/z 191: Corresponding to the [quinic acid - H]⁻ ion.[2]
-
m/z 179: Corresponding to the [caffeic acid - H]⁻ ion.
-
m/z 173: Resulting from the loss of water from the quinic acid fragment [quinic acid - H - H₂O]⁻.[2]
-
m/z 135: Resulting from the loss of CO₂ from the caffeic acid fragment.
While these fragments confirm the presence of a CQA, they are not sufficient on their own to distinguish between isomers like 1-CQA and 5-CQA, reinforcing the need for robust chromatographic separation.[3]
Data Presentation
Table 1: Typical HPLC-DAD Parameters for 1-CQA Purity Assessment
| Parameter | Recommended Conditions |
| Column | Fused-Core C18 or RP-Amide (e.g., 100 x 2.1 mm, 2.7 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Citric Acid (pH ~2.4)[14][15] |
| Mobile Phase B | Acetonitrile or Methanol[14][15] |
| Gradient | A time-programmed linear gradient (e.g., 5-25% B over 20-30 min) |
| Flow Rate | 0.25 - 1.0 mL/min[14][15] |
| Column Temperature | 30 - 40 °C[15] |
| Detection Wavelength | 325 nm[8][14] |
| Injection Volume | 5 - 10 µL |
Table 2: Key Mass Spectrometry Data for 1-CQA Identification (Negative ESI Mode)
| Ion Description | Expected m/z | Reference |
| Deprotonated Molecule [M-H]⁻ | 353.08 | [2] |
| Quinic Acid Fragment [quinic acid - H]⁻ | 191.05 | [2] |
| Caffeic Acid Fragment [caffeic acid - H]⁻ | 179.03 | [9] |
| Dehydrated Quinic Acid Fragment | 173.04 | [2] |
| Decarboxylated Caffeic Acid Fragment | 135.04 | [9] |
Table 3: Recommended Storage Conditions for 1-CQA Reference Standards
| Format | Temperature | Duration | Key Considerations | Reference |
| Powder | -20°C | Up to 3 years | Protect from light; store in a desiccator. | [5][12] |
| Solution | -80°C to -20°C | Up to 6 months | Prepare in methanol with 0.1% formic acid; store in the dark; minimize freeze-thaw cycles. | [9][12] |
| Working Solution | 4°C | < 24 hours | Prepare fresh daily for best results. Solutions are unstable at room temperature. | [1][5] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-DAD
-
Solution Preparation:
-
Accurately weigh approximately 1 mg of the 1-CQA reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of ~1 mg/mL.[9]
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[2]
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (see Table 1) until a stable baseline is achieved.
-
Set the DAD to acquire data across a range (e.g., 200-400 nm) and monitor at 325 nm for quantification.[14]
-
-
Analysis:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared 1-CQA solution.
-
Run the gradient method.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of 1-CQA Peak / Total Area of All Peaks) * 100.
-
Verify the UV spectrum of the main peak against a known reference spectrum.
-
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of 1-CQA (~1-5 µg/mL) in the initial mobile phase.
-
-
Instrument Setup:
-
Use an HPLC method similar to that in Protocol 1, coupled to the mass spectrometer.
-
Set the mass spectrometer to Electrospray Ionization (ESI) in negative mode.
-
Acquire data in full scan mode over a range of m/z 100-600 to detect the parent ion.
-
Set up a separate experiment for MS/MS (or product ion scan) of the precursor ion m/z 353.08 to obtain fragmentation data.
-
-
Analysis and Interpretation:
-
Inject the sample.
-
Confirm the presence of a peak at the expected retention time with a mass of m/z 353.08 in the full scan data.
-
Analyze the MS/MS spectrum and confirm the presence of key fragment ions as listed in Table 2.
-
Visualizations
Caption: General workflow for the qualification of a this compound reference standard.
Caption: A logical decision tree for troubleshooting unexpected peaks in HPLC analysis.
Caption: Simplified diagram of the main degradation pathways affecting 1-CQA stability.
References
- 1. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound | NF-κB | TargetMol [targetmol.com]
- 13. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Minimizing acyl migration in caffeoylquinic acid analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing acyl migration during the analysis of caffeoylquinic acids (CQAs).
Troubleshooting Guide
This guide addresses common issues encountered during CQA analysis that may be related to acyl migration.
| Problem | Possible Cause | Recommended Solution |
| Poor peak resolution or peak tailing for CQA isomers in HPLC. | Co-elution of isomers due to on-column acyl migration. | Optimize mobile phase pH to be acidic (pH 2.5-3.5) to suppress acyl migration. Use a lower column temperature (e.g., 25-30°C). |
| Inconsistent quantification of CQA isomers across different sample preparations. | Acyl migration occurring during sample extraction or storage. | Use mild extraction methods such as ultrasound-assisted extraction (UAE) at controlled, low temperatures.[1] Store extracts and standards at low temperatures (-20°C or below) and in the dark.[2] Minimize storage time before analysis. |
| Appearance of unexpected CQA isomer peaks in the chromatogram. | Isomerization of standards or samples due to inappropriate solvent or pH. | Prepare standards and samples in an acidic solvent (e.g., methanol with 0.1% formic acid). Avoid neutral or basic pH conditions which significantly accelerate acyl migration.[3][4][5] |
| Loss of total CQA content over time in stored samples. | Degradation of CQAs, which can be preceded by or occur alongside acyl migration. | Store samples in amber vials to protect from light, which can accelerate degradation.[2][6] Use antioxidants like ascorbic acid during extraction if sample matrix is prone to oxidation. |
| Discrepancies between LC-MS and HPLC-UV quantification. | In-source fragmentation or isomerization in the mass spectrometer. | Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source reactions. |
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in caffeoylquinic acids?
A1: Acyl migration is an intramolecular reaction where the caffeoyl group moves from one hydroxyl position to another on the quinic acid backbone.[3][4][5] This transesterification process leads to the interconversion of CQA isomers, for example, the conversion of 5-CQA (chlorogenic acid) to 3-CQA (neochlorogenic acid) and 4-CQA (cryptochlorogenic acid).[4] This can complicate qualitative and quantitative analysis as the isomeric profile of the sample can change during processing and analysis.
Q2: What are the primary factors that promote acyl migration?
A2: The main factors that promote acyl migration in CQAs are:
-
pH: Acyl migration is significantly accelerated under neutral to basic conditions.[3][4][5] Acidic conditions (pH < 4) are known to suppress this process.
-
Temperature: Higher temperatures increase the rate of acyl migration.[4][7] This is a critical consideration during sample extraction, processing, and analysis.
-
Light: Exposure to light can also contribute to the isomerization and degradation of CQAs.[2][6]
-
Solvent: While less impactful than pH and temperature, the choice of solvent can influence CQA stability. Aqueous solutions, especially at neutral or basic pH, can facilitate acyl migration.[2]
Q3: How can I prevent acyl migration during sample extraction?
A3: To minimize acyl migration during extraction, consider the following:
-
Use mild extraction techniques: Methods like ultrasound-assisted extraction (UAE) at controlled low temperatures are preferable to heat-intensive methods like Soxhlet extraction or decoction.[1]
-
Control Temperature: Keep the extraction temperature as low as possible. For UAE, temperatures between 10°C and 60°C have been shown to maintain CQA stability.[1]
-
Acidify the Extraction Solvent: Using a slightly acidic extraction solvent (e.g., 70% methanol with a small percentage of formic or acetic acid) can help stabilize the CQAs.
-
Minimize Extraction Time: Shorter extraction times reduce the opportunity for isomerization to occur.
Q4: What are the best practices for storing CQA standards and samples?
A4: For optimal stability and to prevent acyl migration during storage:
-
Temperature: Store all CQA solutions (standards and sample extracts) at low temperatures, ideally at -20°C or below.[2]
-
Solvent: Dissolve standards and prepare extracts in an acidic organic solvent like methanol containing 0.1% formic acid.
-
Light Protection: Store solutions in amber vials or in the dark to prevent photodegradation.[2]
-
Short-term Storage: For analysis within a week, refrigeration at 4°C in an appropriate solvent may be acceptable, but long-term storage should always be at freezing temperatures.[8]
Q5: Which analytical technique is best for analyzing CQA isomers while minimizing on-column acyl migration?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (UV/Vis or Mass Spectrometry) is the standard method. To minimize on-column acyl migration:
-
Mobile Phase: Use an acidified mobile phase, typically with 0.1% formic acid or acetic acid, to maintain a low pH (around 2.5-3.5).
-
Column Temperature: Maintain a controlled, lower column temperature (e.g., 25-30°C).
-
Gradient Elution: A gradient elution program can help to achieve good separation of the CQA isomers in a reasonable time, minimizing the time the analytes spend on the column.
Quantitative Data Summary
The following tables summarize the impact of different conditions on the stability of caffeoylquinic acids.
Table 1: Effect of Temperature on CQA Degradation in 50% (v/v) Aqueous Methanol (7 days)
| CQA Isomer | Degradation at Room Temperature (%) | Degradation at 4°C (%) |
| 4,5-diCQA | 10.08 | ~0 |
| 3,4-diCQA | 7.82 | ~0 |
| 3,5-diCQA | 7.03 | ~0 |
Data synthesized from a study on the thermal stability of CQAs. Di-acyl CQAs show more significant degradation at room temperature compared to 4°C. Mono-acyl CQAs were found to be much more stable under these conditions.[2]
Table 2: Degradation of CQAs in Different Solvents at Room Temperature in Transparent Vials (7 days)
| CQA Isomer | Degradation in 50% Methanol (%) | Degradation in Methanol (%) |
| 4,5-diCQA | 18.02 | Higher than in 50% Methanol |
| 3,4-diCQA | 17.44 | Higher than in 50% Methanol |
| 3,5-diCQA | 14.43 | Higher than in 50% Methanol |
| 1,3-diCQA | 6.89 | Higher than in 50% Methanol |
| 4-CQA | 6.96 | Higher than in 50% Methanol |
| 5-CQA | 10.19 | Higher than in 50% Methanol |
| 3-CQA | 11.59 | Higher than in 50% Methanol |
This table illustrates that CQAs are generally more stable in 50% aqueous methanol compared to pure methanol when exposed to light and room temperature.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of CQAs from Plant Material
This protocol is designed to extract CQAs while minimizing acyl migration.
-
Sample Preparation: Powder fresh or lyophilized plant material using liquid nitrogen in a mortar and pestle.
-
Extraction Solvent: Prepare a solution of 75% methanol in Milli-Q water.[1] For enhanced stability, consider acidifying the solvent with 0.1% (v/v) formic acid.
-
Extraction Procedure:
-
Weigh approximately 0.3 g of the powdered sample into a suitable extraction vessel.
-
Add 15 mL of the extraction solvent.
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the sonication parameters: for example, 60% amplitude for 10 minutes.[1]
-
Maintain the temperature at or below 40°C throughout the extraction process.[1]
-
-
Sample Recovery:
-
After extraction, centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Storage: If not analyzed immediately, store the extract at -20°C.
Protocol 2: HPLC Analysis of CQA Isomers
This protocol is optimized for the separation of CQA isomers while preventing on-column isomerization.
-
Instrumentation: An HPLC or UHPLC system equipped with a UV/Vis detector and a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Chromatographic Conditions:
-
Standard Preparation: Prepare stock solutions of CQA standards in methanol and dilute to working concentrations using the mobile phase A.
Visualizations
Caption: Workflow for minimizing acyl migration in CQA analysis.
This workflow outlines the critical steps from sample preparation to analysis, highlighting the key factors that must be controlled to ensure accurate quantification of caffeoylquinic acid isomers. By adhering to these guidelines, researchers can significantly reduce the risk of erroneous results caused by acyl migration.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeoylquinic acids in leaves of selected Apocynaceae species: Their isolation and content - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Differentiating 1-, 3-, and 5-Caffeoylquinic Acid by LC-MS
For researchers, scientists, and professionals in drug development, accurate identification of isomeric compounds is paramount. Caffeoylquinic acids (CQAs), a group of natural phenolic compounds, exhibit significant biological activities. However, their isomeric forms, such as 1-caffeoylquinic acid (1-CQA), 3-caffeoylquinic acid (3-CQA), and 5-caffeoylquinic acid (5-CQA), can be challenging to distinguish due to their identical mass. This guide provides a comprehensive comparison of these three isomers using liquid chromatography-mass spectrometry (LC-MS), supported by experimental data and detailed protocols.
Chromatographic and Mass Spectrometric Differentiation
The primary distinction between CQA isomers by LC-MS is achieved through a combination of chromatographic separation and tandem mass spectrometry (MS/MS) fragmentation patterns. While 1-CQA and 5-CQA exhibit nearly identical mass spectra, their chromatographic retention times on reversed-phase columns are typically different, allowing for their resolution.[1] 3-CQA, on the other hand, can be distinguished from 5-CQA by the relative intensities of its fragment ions.
Table 1: Comparative LC-MS Data for 1-CQA, 3-CQA, and 5-CQA
| Isomer | Typical Elution Order (Reversed-Phase) | Precursor Ion [M-H]⁻ (m/z) | Key MS/MS Fragment Ions (m/z) | Distinguishing Fragmentation Characteristics |
| 1-CQA | Early eluting | 353 | 191, 179, 173 | Fragmentation is very similar to 5-CQA; chromatographic separation is essential.[1] |
| 3-CQA | Intermediate eluting | 353 | 191, 179 | The ion at m/z 179 ([caffeic acid - H]⁻) is significantly more intense compared to 5-CQA.[2][3][4] The base peak is typically m/z 191.[2][3] |
| 5-CQA | Late eluting | 353 | 191, 179, 173 | The base peak is m/z 191 ([quinic acid - H]⁻).[2][4] The fragment ion at m/z 179 is of low relative intensity.[5] |
Experimental Protocols
A typical LC-MS/MS experiment for the differentiation of CQA isomers involves reversed-phase chromatography coupled with electrospray ionization in negative mode.
1. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic isomers.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
Temperature: Column temperature is usually maintained around 25-40 °C to ensure reproducible retention times.
2. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic acids as it provides high sensitivity.[6][7]
-
Precursor Ion Selection: The deprotonated molecule [M-H]⁻ at m/z 353 is selected for fragmentation.
-
Collision Energy: The collision energy needs to be optimized to generate a characteristic and reproducible fragmentation pattern.
-
MS/MS Scan: Product ion scans are performed to obtain the fragmentation spectra of the selected precursor ion. The key is to observe the relative intensities of the daughter ions at m/z 191, 179, and 173.[8][9]
Visualization of Experimental Workflow and Fragmentation
The following diagrams illustrate the general experimental workflow and the key fragmentation pathways that allow for the differentiation of these isomers.
Caption: LC-MS/MS workflow for the analysis of CQA isomers.
Caption: Key MS/MS fragmentation differences between 3-CQA and 5-CQA.
References
- 1. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Antioxidant Activity: Mono- vs. Di-caffeoylquinic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of mono-caffeoylquinic acids (monoCQAs) and di-caffeoylquinic acids (diCQAs), a class of phenolic compounds widely recognized for their health benefits. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, this document aims to be a valuable resource for research and development in the fields of pharmacology and medicinal chemistry.
Superior Antioxidant Potential of Di-caffeoylquinic Acids
Experimental evidence consistently demonstrates that di-caffeoylquinic acids exhibit significantly higher antioxidant activity compared to their mono-caffeoyl counterparts. This enhanced efficacy is primarily attributed to the greater number of hydroxyl (-OH) groups present on the two caffeoyl moieties, which increases their capacity for hydrogen atom and electron donation to neutralize free radicals.[1][2] The extended conjugation of the di-caffeoyl structure further contributes to the stabilization of the resulting antioxidant radical, thereby augmenting its scavenging potential.
The antioxidant potency is not uniform across all diCQA isomers. The relative positions of the caffeoyl groups on the quinic acid core play a crucial role in their radical scavenging ability. Studies have shown that isomers with adjacent caffeoyl groups, such as 3,4-di-O-caffeoylquinic acid and 4,5-di-O-caffeoylquinic acid, often display superior antioxidant activity in chemical assays when compared to non-adjacent isomers like 1,3-di-O-caffeoylquinic acid, 1,5-di-O-caffeoylquinic acid, and 3,5-di-O-caffeoylquinic acid.[1]
Quantitative Comparison of Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, providing a quantitative measure of the antioxidant activity of different mono- and di-caffeoylquinic acid isomers as determined by DPPH and ABTS radical scavenging assays. Lower IC50 values indicate greater antioxidant activity.
| Compound Class | Compound | Assay | IC50 (µM) | Reference |
| Mono-caffeoylquinic Acids | 5-O-caffeoylquinic acid (Chlorogenic acid) | DPPH | ~40 | [2] |
| 5-O-caffeoylquinic acid (Chlorogenic acid) | ABTS | - | [2] | |
| Di-caffeoylquinic Acids | 1,3-di-O-caffeoylquinic acid | DPPH | - | [3][4] |
| 1,3-di-O-caffeoylquinic acid | ABTS | - | [3][4] | |
| 3,4-Dicaffeoylquinic acid | DPPH | - | ||
| 3,5-di-O-caffeoylquinic acid | DPPH | 4.26 µg/mL (~8.3 µM) | [2] | |
| 3,5-di-O-caffeoylquinic acid | ABTS | TEAC value of 0.9974 | [2] | |
| 4,5-di-O-caffeoylquinic acid | DPPH | - |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. TEAC stands for Trolox Equivalent Antioxidant Capacity.
Molecular Mechanisms of Action: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, both mono- and di-caffeoylquinic acids exert their antioxidant effects by modulating cellular signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of endogenous antioxidant defenses.[5][6][7][8]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like caffeoylquinic acids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[5][9] Dicaffeoylquinic acids have been shown to be potent inducers of this pathway.[6]
Experimental Protocols
Detailed methodologies for the most common antioxidant assays cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[10][11][12]
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (mono- and di-caffeoylquinic acids) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The initial absorbance should be approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[13][14][15]
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6-30 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
References
- 1. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC Methods for 1-Caffeoylquinic Acid Quantification in Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds in complex plant extracts is crucial. 1-Caffeoylquinic acid (1-CQA), a phenolic compound with potential health benefits, presents a significant analytical challenge due to the presence of its more abundant isomers, such as 3-CQA, 4-CQA, and 5-CQA. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-CQA in extracts, supported by experimental data and detailed protocols. Additionally, an alternative method, High-Performance Thin-Layer Chromatography (HPTLC), is discussed.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for achieving the desired separation and quantification of 1-CQA. Key parameters to consider include the choice of stationary phase (column), mobile phase composition, and detector settings. The following tables summarize the performance of different validated HPLC methods suitable for the analysis of caffeoylquinic acids, including those capable of separating the 1-CQA isomer.
Table 1: Comparison of HPLC Chromatographic Conditions for Caffeoylquinic Acid Analysis
| Parameter | Method 1 (Reversed-Phase C18) | Method 2 (Reversed-Phase Amide) | Method 3 (UHPLC C18) |
| Column | ACE Super C18 (250 mm × 4.6 mm, 3 µm)[1] | Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 µm)[2][3] | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[1] | 5% Formic acid in water[2][3] | 2% Acetic acid in water[4] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2][3] | Acetonitrile with 2% acetic acid[4] |
| Gradient | 0 min, 15% B; 0-30 min, 30% B; 30-50 min, 60% B; 50-56 min, 90% B; 56-65 min, 85% B[1] | Gradient elution program (details not fully specified in abstract)[2][3] | 0 min, 0% B; 1 min, 0% B; 3 min, 5% B; 4 min, 10% B; 4.5 min, 10% B; 5 min, 20% B; 7 min, 20%; 8 min, 30% B[4] |
| Flow Rate | 0.5 mL/min[1] | 0.9 mL/min[2][3] | 0.6 mL/min[4] |
| Detection Wavelength | 320 nm[1] | 325 nm[2][3] | 320 nm[4] |
| Column Temperature | 15 °C[1] | 30 °C[2][3] | 47 °C[4] |
| Injection Volume | 10 µL[1] | Not specified | Not specified |
| Key Advantage | Good separation of various caffeoylquinic acids. | Rapid analysis (8 min) with unique selectivity for CQA isomers.[2][3] | High resolution and speed with UHPLC technology. |
Table 2: Comparison of HPLC Method Validation Parameters for Caffeoylquinic Acid Quantification
| Parameter | Method 1 (Based on general CQA analysis) | Method 2 (RP-Amide)[3] | Method 3 (General CQA analysis) |
| Linearity (Concentration Range) | Typically in the µg/mL range | Not specified in abstract | Not specified |
| Correlation Coefficient (r²) | > 0.99 | Not specified in abstract | > 0.999[4] |
| LOD (Limit of Detection) | 0.078 - 0.653 µg/mL (for various CQAs)[5] | 0.30 - 0.53 µg/mL[3] | Not specified |
| LOQ (Limit of Quantitation) | 0.259 - 1.795 µg/mL (for various CQAs)[5] | Not specified in abstract | Not specified |
| Accuracy (Recovery) | 96.84 - 103.08%[5] | 98.2 - 101.0%[3] | Not specified |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 3% | Intra-day: 0.3 - 1.4%, Inter-day: 0.3 - 3.0%[3] | Not specified |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of these methods.
Protocol 1: HPLC-PDA Method for Caffeoylquinic Acids
This protocol is based on a method developed for the characterization of various caffeoylquinic acids and can be adapted for 1-CQA.[1]
1. Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Perform solid-liquid extraction using a solution of methanol and 5% aqueous formic acid (25:75 v/v) in an ultrasonic bath.[3]
-
Filter the extract through a 0.2 µm PVDF syringe filter before injection.[1]
2. HPLC System and Conditions:
-
HPLC System: Waters e2695 Alliance system with a PDA detector.[1]
-
Column: ACE Super C18 (250 mm × 4.6 mm, 3 µm).[1]
-
Mobile Phase:
-
Gradient Elution: 0 min, 15% B; 0-30 min, 30% B; 30-50 min, 60% B; 50-56 min, 90% B; 56-65 min, 85% B.[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 15 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: 320 nm.[1]
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of 1-CQA at different concentrations to construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of 1-CQA standard into the sample extract.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: Rapid UHPLC-UV Method using an RP-Amide Column
This method offers a faster analysis time with unique selectivity for CQA isomers.[2][3]
1. Sample Preparation:
-
Follow the same extraction procedure as in Protocol 1, using a solution of methanol and 5% aqueous formic acid (25:75 v/v) with ultrasonication.[3]
2. UHPLC System and Conditions:
-
Column: Ascentis Express RP-Amide (100 × 2.1 mm, 2.7 µm).[2][3]
-
Mobile Phase:
-
Gradient Elution: An 8-minute gradient program is utilized.[3]
3. Method Validation:
-
Follow the same validation procedures as outlined in Protocol 1. The reported validation parameters for this method indicate good accuracy and precision.[3]
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of caffeoylquinic acids.
Table 3: HPTLC Method for Caffeoylquinic Acid Analysis
| Parameter | HPTLC Method |
| Stationary Phase | HPTLC silica gel 60 F254 plates[6] |
| Mobile Phase | Ethyl acetate:water:formic acid:toluene (20:2:2:1, v/v)[7] |
| Application | Automated band-wise application |
| Detection | Densitometric scanning at 326 nm[7] |
| Key Advantage | High sample throughput, lower solvent consumption, cost-effective. |
HPTLC Method Validation Parameters [7]
-
Linearity Range: 100–400 ng/band
-
Correlation Coefficient (r²): ≥0.995
-
LOD: 6.68 - 17.58 ng/band (for various CQAs)
-
LOQ: 20.24 - 53.27 ng/band (for various CQAs)
-
Precision (%RSD): <5%
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful method implementation and validation.
Caption: Workflow for HPLC Method Validation of 1-CQA.
Conclusion
The choice of an analytical method for the quantification of this compound in plant extracts depends on the specific requirements of the study, including the need for isomer separation, desired analysis speed, and available instrumentation. While standard reversed-phase C18 columns can provide adequate separation, specialized columns like RP-Amide can offer faster analysis times and unique selectivity.[2][3] For high-throughput screening, HPTLC presents a viable and cost-effective alternative.[6][7] Regardless of the chosen method, rigorous validation according to ICH guidelines is essential to ensure the reliability and accuracy of the quantitative results. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the selection and implementation of a suitable analytical method for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A validated UHPLC method for the determination of caffeoylquinic and di-caffeoylquinic acids in green coffee extracts using an RP-Amide fused-core column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. scielo.br [scielo.br]
Unraveling the Molecular Fingerprint: A Comparative Guide to 1-Caffeoylquinic Acid Fragmentation in MS/MS Analysis
For researchers, scientists, and professionals in drug development, understanding the subtle structural differences between isomeric compounds is paramount. This guide provides a detailed comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation pattern of 1-Caffeoylquinic acid (1-CQA), offering insights into its structural elucidation and differentiation from its common isomers.
Caffeoylquinic acids (CQAs) are a group of naturally occurring phenolic compounds with significant biological activities. Their structural diversity, arising from the different esterification positions of caffeic acid on the quinic acid core, presents a significant analytical challenge. This guide focuses on the fragmentation behavior of 1-CQA in negative ion mode electrospray ionization (ESI) MS/MS, a crucial technique for the structural characterization of these compounds.
Comparative Fragmentation Patterns of Caffeoylquinic Acid Isomers
The MS/MS fragmentation of CQAs provides a unique molecular fingerprint that allows for the differentiation of isomers. The primary fragmentation event involves the cleavage of the ester bond, leading to the formation of characteristic product ions corresponding to the quinic acid and caffeic acid moieties. The relative abundance of these fragment ions is key to distinguishing between the different CQA isomers.
While 1-CQA and 5-CQA (chlorogenic acid) exhibit very similar fragmentation patterns, they can be distinguished from 3-CQA (neochlorogenic acid) and 4-CQA (cryptochlorogenic acid) based on the relative intensities of their major fragment ions.[1][2] For instance, 4-CQA is uniquely characterized by a base peak at m/z 173, corresponding to the dehydrated quinic acid ion.[3][4] In contrast, 1-CQA, 3-CQA, and 5-CQA typically show a prominent peak at m/z 191, the deprotonated quinic acid ion.[3][4]
Below is a summary of the key fragment ions observed in the MS/MS spectra of the precursor ion [M-H]⁻ (m/z 353) for the four major CQA isomers.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | 1-CQA Relative Abundance | 3-CQA Relative Abundance | 4-CQA Relative Abundance | 5-CQA Relative Abundance |
| 353.0878 | 191.0550 | [Quinic acid - H]⁻ | High | High | Moderate | High |
| 353.0878 | 179.0340 | [Caffeic acid - H]⁻ | Low | Low | Low | Moderate |
| 353.0878 | 173.0449 | [Quinic acid - H - H₂O]⁻ | Moderate | Moderate | High (Base Peak) | Moderate |
| 353.0878 | 135.0441 | [Caffeic acid - H - CO₂]⁻ | Low | Low | Low | Low |
Fragmentation Pathway of this compound
The fragmentation of 1-CQA in negative ion mode MS/MS is initiated by the cleavage of the ester linkage, followed by further fragmentation of the resulting quinic acid and caffeic acid ions. The following diagram illustrates the proposed fragmentation pathway.
Figure 1. Proposed fragmentation pathway of this compound in negative ion MS/MS.
Experimental Protocol
The following provides a representative experimental protocol for the LC-MS/MS analysis of caffeoylquinic acids.
1. Sample Preparation:
-
Standard solutions of 1-CQA and its isomers are prepared in a suitable solvent, typically methanol or a mixture of methanol and water, to a final concentration of 1-10 µg/mL.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed with:
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 30-50% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
MS Scan Mode: Full scan MS to identify the precursor ion [M-H]⁻ at m/z 353.0878.
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 353.0878.
-
Collision Energy: The collision energy should be optimized to achieve a good distribution of fragment ions. A typical starting point is 15-25 eV.
-
Capillary Voltage: 3.0-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-500 °C.
-
Nebulizer Gas Pressure: 30-50 psi.
This guide provides a foundational understanding of the MS/MS fragmentation of this compound and its differentiation from common isomers. For definitive identification, it is crucial to compare the fragmentation patterns and chromatographic retention times with those of authentic reference standards under identical experimental conditions.
References
- 1. Discriminating between the six isomers of dicaffeoylquinic acid by LC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of caffeoylquinic acid derivatives in Cynara scolymus L. by ultra-fast liquid chromatography/tandem mass spectrometry based on a fused core C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
1-Caffeoylquinic Acid vs. Chlorogenic Acid: A Comparative Guide to Bioactivities
A comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies between 1-caffeoylquinic acid (1-CQA) and chlorogenic acid (5-caffeoylquinic acid, 5-CQA). While both are isomers of caffeoylquinic acid and are expected to share some bioactivities, the extent of their functional equivalence or divergence remains largely unexplored. This guide provides a detailed overview of the well-documented bioactivities of chlorogenic acid (5-CQA), summarizes the limited available information for 1-CQA, and presents comparative data for other caffeoylquinic acid isomers to offer context on potential structure-activity relationships.
Overview of Caffeoylquinic Acids
Caffeoylquinic acids (CQAs) are a group of phenolic compounds formed from the esterification of caffeic acid and quinic acid.[1] They are widely distributed in plants, with coffee being a primary dietary source.[2] The most abundant and studied CQA is 5-O-caffeoylquinic acid, commonly known as chlorogenic acid.[3][4] Other isomers include 1-CQA, 3-CQA (neochlorogenic acid), and 4-CQA (cryptochlorogenic acid).[2] Research indicates that the specific isomeric form can influence the bioactivity and potency of these compounds.[1][5]
Bioactivity Profile of Chlorogenic Acid (5-Caffeoylquinic Acid)
Chlorogenic acid (5-CQA) has been extensively studied and is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[5][6]
Antioxidant Activity
5-CQA is a potent antioxidant, a property attributed to its catechol moiety and extended side chain conjugation, which allows for the formation of a resonance-stabilized phenoxy radical.[7] Computational studies have shown that 5-CQA has a greater capacity to scavenge hydroperoxyl radicals in both polar and lipidic media compared to common antioxidants like Trolox and BHT.[3][8] In most in vitro tests, 5-CQA demonstrated the highest antioxidant activity when compared to its ester analogues.[7][9]
Anti-inflammatory Effects
5-CQA exhibits anti-inflammatory properties by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines.[10] For instance, in vitro studies on mouse primary peritoneal macrophages demonstrated that 5-CQA significantly inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10.[10] However, another study using human whole blood cultures found that 5-CQA had limited in vitro anti-inflammatory effects on LPS-induced cytokine production, with significant inhibition of IL-6 only at supraphysiological concentrations.[11]
Neuroprotective Properties
The neuroprotective effects of 5-CQA are well-documented. It is the most abundant individual polyphenolic compound consumed in some diets and is believed to contribute to the neuroprotective effects of phenolic acid-rich foods.[4] Studies have shown that CQAs can reverse cognitive deficits in mouse models of Alzheimer's disease.[1]
Anticancer Activity
Emerging evidence suggests that 5-CQA possesses anticancer properties. It has been shown to reduce the viability of human colon adenocarcinoma (HT-29) cells, modulate the cell cycle, and increase the rate of apoptosis.[12][13]
Bioactivity Profile of this compound
Direct research on the specific bioactivities of this compound is sparse. While it is structurally similar to other CQA isomers, its distinct stereochemistry may lead to differences in its biological effects. The lack of commercially available standards for 1-CQA has likely contributed to the limited research on this particular isomer.[14] Although its fragmentation pattern in mass spectrometry is indistinguishable from that of 5-CQA, the two isomers can be separated by chromatographic techniques, which is crucial for any future comparative studies.[14]
Comparative Bioactivities of Other Caffeoylquinic Acid Isomers
To provide some insight into how positional isomerism can affect bioactivity, here is a summary of findings from studies comparing other CQA isomers:
| Bioactivity | Comparison of CQA Isomers | Key Findings | Reference |
| Antioxidant Activity | Computational analysis of chlorogenic (5-CQA), cryptochlorogenic (4-CQA), and neochlorogenic (3-CQA) acids. | All three isomers are predicted to have comparable antioxidant activities based on thermodynamic parameters. | [15] |
| Neuroprotection | Comparison of chlorogenic acid (assumed 5-CQA) and 4,5-dicaffeoylquinic acid in a retinal ischemia model. | Both compounds were neuroprotective, with chlorogenic acid showing a slightly better reduction in neuronal loss in the inner nuclear layer (15% vs. 10%). | [16] |
| Anti-inflammatory Activity | Comparison of caffeic acid, four monocaffeoylquinic acids (including 5-CQA), and six dicaffeoylquinic acids. | Caffeic acid and 5-CQA were the most effective at inhibiting pro-inflammatory cytokines and increasing anti-inflammatory cytokine secretion. | [10] |
Signaling Pathways Modulated by Chlorogenic Acid (5-CQA)
The bioactivities of 5-CQA are mediated through its interaction with several key cellular signaling pathways.
As depicted, 5-CQA can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes that protect the cell from oxidative damage.[16] Concurrently, it can inhibit the NF-κB pathway, which is a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[10]
Experimental Protocols
Detailed experimental protocols for a direct comparison of 1-CQA and 5-CQA are not available in the literature. However, standardized assays can be employed to evaluate and compare their respective bioactivities.
General Workflow for Bioactivity Comparison
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, and the reduction in absorbance is measured.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.
Anti-inflammatory Activity Assay
-
Cell Culture: Mouse macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.[10]
-
Stimulation: Cells are pre-treated with various concentrations of the CQA isomer for a specific time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: The levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]
-
Nitric Oxide (NO) Production: NO production, a marker of inflammation, can be measured using the Griess reagent.
Neuroprotection Assay
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y, PC-12) are used.
-
Induction of Cell Death: Oxidative stress-induced cell death can be triggered by exposing the cells to agents like hydrogen peroxide (H₂O₂) or amyloid-β peptide.
-
Treatment: Cells are pre-treated with the CQA isomers before the addition of the toxic agent.
-
Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
Anticancer Activity Assay
-
Cell Culture: A panel of cancer cell lines relevant to the research question (e.g., HT-29 for colon cancer) is used.[12]
-
Viability/Proliferation Assay: The effect of the CQA isomers on cancer cell viability and proliferation is determined using the MTT or similar assays over different time points (e.g., 24, 48, 72 hours).[13]
-
Apoptosis Assay: The induction of apoptosis (programmed cell death) can be quantified using flow cytometry with Annexin V and propidium iodide staining.[12]
Conclusion and Future Directions
While chlorogenic acid (5-CQA) is a well-characterized bioactive compound with a plethora of health-promoting effects, the biological functions of its isomer, this compound, remain largely unknown. The available data on other CQA isomers suggest that even small structural differences can lead to variations in biological activity. Therefore, direct comparative studies are crucial to elucidate the specific bioactivities of 1-CQA and to determine if it offers any unique therapeutic potential. Future research should focus on head-to-head comparisons of these two isomers across a range of biological assays to fill this significant knowledge gap. Such studies would be invaluable for researchers, scientists, and drug development professionals in understanding the structure-activity relationships of caffeoylquinic acids and harnessing their full potential for human health.
References
- 1. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 5. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of caffeic and 5-caffeoylquinic acids on cell viability and cellular uptake in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant activity of caffeoyl quinic acid derivatives from the roots of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Caffeoylquinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Caffeoylquinic acids (CQAs), a class of phenolic compounds abundant in various plants, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory properties. These compounds exist as numerous isomers, primarily categorized as mono-caffeoylquinic acids (mono-CQAs) and di-caffeoylquinic acids (di-CQAs). Understanding the differential anti-inflammatory efficacy among these isomers is crucial for identifying lead compounds in drug discovery and development. This guide provides a comparative overview of the anti-inflammatory effects of various CQA isomers, supported by experimental data, detailed methodologies, and pathway visualizations.
Comparative Anti-inflammatory Activity
The anti-inflammatory potential of CQA isomers is typically evaluated by their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Mono-caffeoylquinic Acid Isomers
Among the mono-CQA isomers, studies indicate a clear structure-activity relationship. A comparative study on 3-Caffeoylquinic acid (3-CQA), 4-Caffeoylquinic acid (4-CQA), and 5-Caffeoylquinic acid (5-CQA) in LPS-stimulated RAW 264.7 cells revealed that 3-CQA exhibits the most significant inhibitory effects on the production of NO, TNF-α, and IL-6.
| Isomer | Target | Cell Line | Stimulant | Reported Activity |
| 3-CQA | NO, TNF-α, IL-6 | RAW 264.7 | LPS | Most potent inhibitor among mono-CQAs |
| 4-CQA | TNF-α | RAW 264.7 | LPS | Less potent than 3-CQA |
| 5-CQA | TNF-α, IL-6 | RAW 264.7 | LPS | Significant inhibitory contribution |
Di-caffeoylquinic Acid Isomers
Dicaffeoylquinic acids are generally considered to possess more potent anti-inflammatory activities than their mono-caffeoyl counterparts, which is often attributed to the presence of an additional caffeoyl group.
| Isomer | Target | Cell Line | Stimulant | Reported Activity |
| 3,5-diCQA | NO | RAW 264.7 | LPS | Effective inhibition |
| 4,5-diCQA | NO, PGE2, TNF-α, IL-6 | RAW 264.7 | LPS | 40% TNF-α inhibition at 4 µM, 20% IL-6 inhibition at 4 µM[1] |
| DiCQAs (mixture) | NO, PGE2, TNF-α, IL-1β, IL-6 | RAW 264.7 | LPS | Significant inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of CQA isomers.
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 6-well plates) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of CQA isomers for 1-2 hours before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
General Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add avidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and then add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for Signaling Proteins
The expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways are determined by Western blotting.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
Signaling Pathways in Inflammation
The anti-inflammatory effects of caffeoylquinic acid isomers are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response triggered by stimuli like LPS.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and iNOS. CQA isomers have been shown to inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Caption: CQA isomers inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that regulate the expression of inflammatory genes. Several CQA isomers have demonstrated the ability to suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.
Caption: CQA isomers modulate the MAPK signaling cascade.
Experimental Workflow Overview
The general workflow for assessing the anti-inflammatory effects of CQA isomers involves a series of in vitro assays.
Caption: General workflow for in vitro anti-inflammatory assays.
References
A Comparative Guide to the DNA-Protective Activities of Chlorogenic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Chlorogenic acids (CGAs), a family of esters derived from caffeic acid and quinic acid, are abundant polyphenols in the human diet, with coffee being a primary source.[1] These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and DNA-protective effects.[2][3] The specific arrangement of caffeoyl groups on the quinic acid core gives rise to various isomers, broadly categorized into caffeoylquinic acids (CQAs) and dicaffeoylquinic acids (diCQAs).[1] Emerging evidence indicates that the isomeric form significantly influences their biological potency, particularly their ability to shield DNA from damage. This guide provides a comparative analysis of the DNA-protective activities of different chlorogenic acid isomers, supported by experimental data and detailed methodologies.
Comparative Efficacy of Chlorogenic Acid Isomers in DNA Protection
Experimental studies consistently demonstrate that dicaffeoylquinic acid (diCQA) isomers possess superior antioxidant and DNA-protective capabilities compared to their caffeoylquinic acid (CQA) counterparts.[2][3][4] This enhanced activity is largely attributed to the presence of a greater number of hydroxyl (-OH) groups in the diCQA structure, which are crucial for scavenging free radicals.[2][3][4]
The antioxidant potential of these isomers, a key mechanism in their DNA-protective action, has been quantified using various assays. The half-maximal effective concentration (EC50) values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the half-maximal inhibitory concentration (IC50) for the inhibition of DNA methyltransferase (DNMT), provide a quantitative basis for comparison.
| Isomer Class | Assay | Representative EC50/IC50 Values (µg/mL or µM) | Reference |
| Dicaffeoylquinic Acids (diCQAs) | DPPH Radical Scavenging | 7.5 - 9.5 µg/mL | [2] |
| ABTS Radical Scavenging | 67.3 - 77.6 µg/mL | [2] | |
| DNMT1 Inhibition (Chlorogenic Acid) | 0.9 µM | [5] | |
| Caffeoylquinic Acids (CQAs) | DPPH Radical Scavenging | 13.2 - 13.8 µg/mL | [2] |
| ABTS Radical Scavenging | 87.5 - 91.5 µg/mL | [2] | |
| DNMT1 Inhibition (Caffeic Acid) | 2.3 µM | [5] |
Note: The IC50 values for DNMT1 inhibition are for chlorogenic acid and caffeic acid, which are structurally related to diCQAs and CQAs, respectively, and provide insight into their potential epigenetic regulatory effects that can influence DNA stability.
Studies have shown that within the diCQA class, isomers such as 3,5-diCQA, 3,4-diCQA, and 4,5-diCQA exhibit potent activity. For instance, 4,5-dicaffeoylquinic acid has been noted for its particularly high antioxidant activity in some assays, a phenomenon potentially influenced by the steric arrangement of the caffeoyl groups.[3] In contrast, the position of esterification on the quinic acid moiety in CQA isomers (3-CQA, 4-CQA, and 5-CQA) appears to have a less significant impact on their antioxidant capacity.[3]
Experimental Protocols
The assessment of DNA damage and the protective effects of chlorogenic acid isomers are commonly investigated using the alkaline single-cell gel electrophoresis (Comet) assay . This sensitive technique allows for the detection of DNA strand breaks in individual cells.
Alkaline Comet Assay Protocol
This protocol is a synthesis of established methods for evaluating DNA damage.[6][7]
1. Cell Preparation and Treatment:
-
Culture cells of interest (e.g., human lymphocytes, HepG2 cells) under standard conditions.
-
Treat cells with the desired concentrations of individual chlorogenic acid isomers for a specified duration. A negative control (vehicle) and a positive control (a known DNA damaging agent, e.g., H₂O₂) should be included.
2. Slide Preparation:
-
Prepare a 1% normal melting point (NMP) agarose solution in a suitable buffer and coat microscope slides with a thin layer. Let it solidify.
-
Harvest and resuspend the treated cells in a buffered solution.
-
Mix the cell suspension with 0.5% low melting point (LMP) agarose at a 1:10 (v/v) ratio and pipette onto the pre-coated slides.
-
Allow the gel to solidify at 4°C.
3. Cell Lysis:
-
Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt concentrations and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA-containing nucleoids.
4. DNA Unwinding and Electrophoresis:
-
Transfer the slides to a horizontal electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes in the alkaline solution.
-
Apply an electric field (typically 25V and 300mA) for 20-30 minutes. The alkaline conditions and the electric current facilitate the migration of broken DNA fragments from the nucleoid, forming a "comet" shape.
5. Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize them with a Tris-HCl buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
6. Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include the percentage of DNA in the comet tail, tail length, and tail moment. A reduction in these parameters in cells pre-treated with chlorogenic acid isomers compared to the positive control indicates a DNA-protective effect.
Mechanistic Insights: Signaling Pathways
The DNA-protective effects of chlorogenic acid isomers are not solely due to direct free radical scavenging. They also modulate intracellular signaling pathways to bolster endogenous antioxidant defenses. The Keap1-Nrf2 signaling pathway is a key mechanism.[2][8][[“]]
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[2] Oxidative stress or the presence of activators like chlorogenic acid isomers can induce a conformational change in Keap1, leading to the release of Nrf2.[10] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[11] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[[“]] Dicaffeoylquinic acid isomers have been shown to be more potent activators of the Nrf2 pathway compared to caffeoylquinic acid isomers.[8]
Caption: Keap1-Nrf2 signaling pathway activation by chlorogenic acid isomers.
Experimental Workflow
A typical experimental workflow to assess the DNA-protective effects of chlorogenic acid isomers is depicted below.
Caption: Experimental workflow for assessing DNA-protective effects.
Conclusion
The available evidence strongly indicates that the isomeric form of chlorogenic acid is a critical determinant of its DNA-protective activity. Dicaffeoylquinic acids consistently outperform caffeoylquinic acids in antioxidant capacity and, by extension, in their ability to mitigate DNA damage. This is primarily due to their greater number of free radical-scavenging hydroxyl groups. Furthermore, the ability of these compounds to upregulate endogenous antioxidant defenses through the Keap1-Nrf2 signaling pathway underscores a multifaceted mechanism of action. For researchers and professionals in drug development, these findings highlight the potential of specific chlorogenic acid isomers, particularly diCQAs, as promising candidates for further investigation in the prevention and management of conditions associated with oxidative DNA damage.
References
- 1. Antioxidant and DNA-protective activities of chlorogenic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabsonline.org [jabsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DNA methylation by caffeic acid and chlorogenic acid, two common catechol-containing coffee polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Caffeoylquinic Acid Derivatives on Cancer Cells
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic properties of various caffeoylquinic acid derivatives. This document provides a comparative analysis of their efficacy, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.
Caffeoylquinic acids (CQAs), a class of phenolic compounds abundant in various plants, have garnered significant attention for their potential therapeutic properties, including their anti-cancer activities. This guide offers an objective comparison of the cytotoxic performance of different CQA derivatives, supported by experimental data, to aid in the research and development of novel cancer therapies.
Data Presentation: A Comparative Overview of Cytotoxicity
The cytotoxic potential of various caffeoylquinic acid derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the specific derivative, the cancer cell type, and the duration of exposure. The following table summarizes the IC50 values for several CQA derivatives, providing a basis for comparison.
| Caffeoylquinic Acid Derivative | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Monocaffeoylquinic Acids | ||||
| 5-Caffeoylquinic Acid (Chlorogenic Acid) | HT-29 (Colon) | Not Specified | >100 | [1] |
| 5-Caffeoylquinic Acid (Chlorogenic Acid) | C32 (Melanoma) | Not Specified | Less pro-apoptotic than caffeic acid | [2] |
| Dicaffeoylquinic Acids | ||||
| 1,3-Dicaffeoylquinic Acid | MCF-7 (Breast) | 48h | <300 | |
| 1,3-Dicaffeoylquinic Acid | MDA-MB-231 (Breast) | 48h | <300 | |
| 3,4-Dicaffeoylquinic Acid | RKO (Colon) | Not Specified | Time and concentration-dependent apoptosis | [3] |
| 3,4-Dicaffeoylquinic Acid | HT-29 (Colon) | Not Specified | Time and concentration-dependent apoptosis | [3] |
| 3,5-Dicaffeoylquinic Acid | HCT116 (Colon) | Not Specified | Suppressive effect | [4] |
| 3,5-Dicaffeoylquinic Acid | SW480 (Colon) | Not Specified | Suppressive effect | [4] |
| 4,5-Dicaffeoylquinic Acid | DU-145 (Prostate) | 72h | 5 | |
| 4,5-Dicaffeoylquinic Acid | RKO (Colon) | Not Specified | Time and concentration-dependent apoptosis | |
| 4,5-Dicaffeoylquinic Acid | HT-29 (Colon) | Not Specified | Time and concentration-dependent apoptosis | [3] |
| Tricaffeoylquinic Acids | ||||
| 1,3,5-Tricaffeoylquinic Acid | A2780 (Ovarian) | Not Specified | 47.43 ± 2.43 | [5] |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The following are detailed protocols for two commonly employed assays to determine the cytotoxicity of compounds like caffeoylquinic acid derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the caffeoylquinic acid derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6][7]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[6]
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[7]
-
Washing: Wash the plates five times with deionized water to remove the TCA.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6][7]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.[7]
Visualization of Molecular Mechanisms
The cytotoxic effects of caffeoylquinic acid derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Experimental workflow for assessing cytotoxicity.
Apoptosis signaling pathway induced by CQAs.
Concluding Remarks
The presented data indicate that dicaffeoylquinic and tricaffeoylquinic acid derivatives tend to exhibit greater cytotoxic activity against cancer cells compared to their monocaffeoylquinic counterparts. The number and position of the caffeoyl groups on the quinic acid core appear to be crucial for their biological activity. The primary mechanism of action involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases, often influenced by the MAPK signaling pathway. This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the development of caffeoylquinic acid derivatives as potent anti-cancer agents.
References
- 1. Data on the cytotoxicity of chlorogenic acid in 3D cultures of HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of p38 MAPK activation in auranofin-induced apoptosis of human promyelocytic leukaemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicaffeoylquinic acids in Yerba mate (Ilex paraguariensis St. Hilaire) inhibit NF-κB nucleus translocation in macrophages and induce apoptosis by activating caspases-8 and -3 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-diCQA suppresses colorectal cancer cell growth through ROS/AMPK/mTOR mediated mitochondrial dysfunction and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-Tricaffeoylquinic Acid from Ipomoea batatas Vines Induced Ovarian Cancer Cell Apoptosis and Inhibited Endothelial Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiradical Properties of Caffeoylquinic Esters: A Comparative Analysis of C-4, C-3, and C-5 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiradical properties of C-4, C-3, and C-5 caffeoylquinic acid (CQA) esters. The position of the caffeoyl group on the quinic acid moiety has been a subject of investigation to understand its impact on antioxidant efficacy. This document summarizes key experimental findings, presents available quantitative data, and details the methodologies used in these assessments.
Key Findings on Antiradical Activity
The antiradical activity of caffeoylquinic acid isomers is primarily attributed to the catechol group of the caffeic acid moiety, which can donate a hydrogen atom to stabilize free radicals. However, the position of this entire group on the quinic acid core can influence this activity.
A pivotal study directly comparing 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA) found that the three isomers exhibited quite similar antioxidant activities. This suggests that the specific esterification point on the quinic acid does not dramatically alter the molecule's ability to scavenge free radicals[1].
Conversely, other research has suggested that the esterification at the C-4 position on the quinic acid results in higher antiradical activity compared to acylation at the C-3 or C-5 positions. It has been proposed that the presence of the caffeoyl group at the C-4 position is fundamental for achieving the highest antiradical activity.
A computational study offers a potential explanation for these nuanced differences, suggesting that at higher pH levels, 5-CQA may exhibit lower activity compared to 3-CQA and 4-CQA. This indicates that the local chemical environment can influence the antiradical capacity of these isomers.
Dicaffeoylquinic acids generally demonstrate superior antioxidant activity compared to monocaffeoylquinic acids, an effect attributed to the presence of more hydroxyl groups[1].
Quantitative Data on Antiradical Activity
The following table summarizes the available quantitative data on the antiradical activity of C-3, C-4, and C-5 caffeoylquinic acid esters from various studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 3-O-caffeoylquinic acid (3-CQA) | DPPH | Reported as similar to 4-CQA and 5-CQA | [1] | |
| ABTS | Reported as similar to 4-CQA and 5-CQA | [1] | ||
| 4-O-caffeoylquinic acid (4-CQA) | DPPH | Reported as similar to 3-CQA and 5-CQA | [1] | |
| ABTS | Reported as similar to 3-CQA and 5-CQA | [1] | ||
| 5-O-caffeoylquinic acid (5-CQA) | DPPH | Reported as similar to 3-CQA and 4-CQA | [1] | |
| ABTS | Reported as similar to 3-CQA and 4-CQA | [1] | ||
| Caffeic Acid | DPPH | 5.9 ± 0.4 | ~32.7 | [2] |
| ABTS | 9.7 ± 0.5 | ~53.8 | [2] | |
| Trolox (Standard) | DPPH | 6.3 ± 1.4 | ~25.2 | [2] |
| ABTS | 3.8 ± 1.2 | ~15.2 | [2] |
Note: The study by Xu et al. (2012) concluded that the antioxidant activities of 3-CQA, 4-CQA, and 5-CQA were "quite similar" without providing specific IC50 values in the abstract[1]. The IC50 values for Caffeic Acid and Trolox are provided for comparative context from a separate study[2].
Experimental Protocols
The antiradical activity of caffeoylquinic esters is most commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Reaction Mixture: A specific volume of the test compound (caffeoylquinic ester dissolved in a suitable solvent) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.
Visualizations
Experimental Workflow for Antiradical Activity Assessment
Caption: Workflow for DPPH and ABTS antiradical assays.
Logical Relationship of Factors Influencing Antiradical Activity
Caption: Factors influencing the antiradical activity of CQA isomers.
References
Safety Operating Guide
Safe Disposal of 1-Caffeoylquinic Acid in a Laboratory Setting
Proper disposal of 1-Caffeoylquinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) classify this compound as non-hazardous, others for related caffeoylquinic acid isomers indicate potential hazards such as skin and eye irritation, respiratory irritation, and even mutagenic effects.[1][2][3] Therefore, treating this compound as a chemical waste is the most prudent approach.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers, as chemical waste.
-
Do not mix this compound waste with other waste streams. Keep it segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any potential reactions.[6][7]
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[6][8] The original container is often a suitable choice if it is in good condition.[7]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the waste container securely sealed at all times, except when adding waste.[7][8]
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of waste generation.
-
The SAA must be inspected weekly for any signs of leakage.[7]
Step 4: Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the chemical waste.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[5][9] While some dilute, non-hazardous aqueous solutions may be suitable for drain disposal, the conflicting hazard information for caffeoylquinic acid isomers makes this an unsafe practice.[9]
-
For empty containers, triple rinse with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous waste. The rinsed container may then be disposed of as regular trash after removing or defacing the label, but always confirm this with your institution's EH&S guidelines.[10]
Logical Flow for Disposal Decision
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
